molecular formula C10H10N2O2S B2605498 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 929972-78-1

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

カタログ番号: B2605498
CAS番号: 929972-78-1
分子量: 222.26
InChIキー: OJMVUARJJDRTCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.26. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-6-9(13)11-10(12)15/h2-5H,6H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVUARJJDRTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The 2-thiohydantoin scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, and contextualize its significance by examining the extensive therapeutic applications of the broader 2-thiohydantoin class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular framework.

The 2-Thiohydantoin Scaffold: A Privileged Framework in Drug Discovery

2-Thiohydantoins are sulfur analogs of hydantoins, a five-membered heterocyclic ring system containing a thiourea moiety.[1] The replacement of a carbonyl group with a thiocarbonyl enhances the molecule's lipophilicity and modulates its hydrogen bonding capabilities, often leading to improved interaction with biological macromolecules.[1][2] This structural feature has proven remarkably effective, leading to the development of compounds with a wide spectrum of pharmacological activities.

The versatility of the 2-thiohydantoin core allows for substitutions at multiple positions (N-1, N-3, and C-5), enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has produced a rich pipeline of molecules investigated for antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][3][4] A notable example of a drug bearing this scaffold is Enzalutamide, an androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer.[3]

Physicochemical Properties of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

The subject of this guide is a specific N-1 substituted 2-thiohydantoin. Its core properties are derived from the combination of the thiohydantoin ring and the 3-methoxyphenyl substituent.

Structural Formula

The structural formula is presented below, illustrating the imidazolidin-4-one ring with a thione group at position 2 and a 3-methoxyphenyl group attached to the nitrogen at position 1.

Caption: General synthetic workflow for 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

  • Glycine ethyl ester hydrochloride

  • 3-Methoxyphenyl isothiocyanate

  • Triethylamine (TEA)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Protocol:

  • Step 1: Salt-Free Amine Preparation & Condensation

    • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) dropwise at 0 °C. Stir for 15 minutes to generate the free amine.

    • Causality: The hydrochloride salt must be neutralized to the free base to enable its nucleophilic character. TEA is a suitable organic base for this purpose.

    • To this mixture, add a solution of 3-methoxyphenyl isothiocyanate (1.0 eq) in anhydrous ethanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the isothiocyanate starting material and the appearance of a new, more polar spot indicates the formation of the thioureido intermediate.

  • Step 2: Intramolecular Cyclization

    • Upon completion of the first step (as determined by TLC), acidify the reaction mixture by adding 1M HCl until the pH is approximately 2-3.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

    • Causality: The acidic conditions and heat promote the intramolecular cyclization of the thioureido intermediate. The ester group is attacked by the nitrogen atom, leading to the formation of the 5-membered thiohydantoin ring and the elimination of ethanol.

    • Validation: Monitor the cyclization by TLC. The spot corresponding to the intermediate should be replaced by a new spot for the final product.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the remaining aqueous residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

    • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Development

The 1-aryl-2-thiohydantoin scaffold is a prolific source of bioactive molecules. The presence and position of the methoxy group on the phenyl ring, as in our target compound, can significantly influence binding affinity and metabolic stability. Below, we explore key therapeutic areas where this scaffold has shown immense promise.

G Scaffold 2-Thiohydantoin Core Anticancer Anticancer Scaffold->Anticancer Androgen Receptor Antagonism Antiparasitic Antiparasitic Scaffold->Antiparasitic Trypanosoma brucei Inhibition Antiinflammatory Anti-inflammatory Scaffold->Antiinflammatory COX-2 / NO Inhibition Antidiabetic Antidiabetic Scaffold->Antidiabetic α-Glucosidase Inhibition

Caption: Diverse biological activities of the 2-thiohydantoin scaffold.

  • Antiparasitic Activity: Extensive research has identified 1,3-disubstituted-2-thiohydantoins as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). [5][6]Structure-activity relationship (SAR) studies have shown that modifications to the aryl groups at the N-1 and N-3 positions are critical for activity. [4]For instance, certain methoxy-substituted phenyl derivatives have demonstrated nanomolar efficacy, highlighting the potential of compounds like 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one as starting points for optimization. [4][5]

  • Oncology: The thiohydantoin core is central to the mechanism of Enzalutamide, a potent androgen receptor (AR) antagonist. [3]Researchers have developed numerous other thiohydantoin derivatives that exhibit significant anticancer activity. [2]These compounds often work by inhibiting key signaling pathways or inducing apoptosis in cancer cells. The substitution pattern on the phenyl ring is crucial for targeting specific receptors and achieving selectivity. [6]

  • Anti-inflammatory Properties: Novel 1,3-disubstituted-2-thiohydantoins have been synthesized and shown to possess significant anti-inflammatory activity. [3]Their mechanism often involves the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α. Molecular modeling studies suggest these compounds can effectively bind to the active site of enzymes like cyclooxygenase-2 (COX-2). [3]

  • Antidiabetic Potential: The thiohydantoin scaffold has been integrated into molecules designed to target α-glucosidase, a key enzyme in carbohydrate metabolism. [1]Inhibition of this enzyme can help manage blood glucose levels in diabetic patients. The thioxo group is believed to enhance lipophilicity and promote hydrophobic interactions within the enzyme's active site, contributing to the inhibitory activity. [1]

Conclusion

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a representative member of the highly versatile 2-thiohydantoin class of compounds. Its straightforward synthesis, combined with the proven therapeutic potential of its core scaffold, makes it and its derivatives attractive candidates for further investigation in drug discovery programs. The extensive body of literature on related analogs provides a solid foundation for rational design and optimization, paving the way for the development of novel therapeutics across a range of diseases, from infectious agents to cancer and metabolic disorders.

References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Al-Shawi, A. A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6271. Retrieved March 7, 2026, from [Link]

  • Perveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 18345. Retrieved March 7, 2026, from [Link]

  • Buchynskyy, A., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(8), 857-861. Retrieved March 7, 2026, from [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2024). Molecules, 29(11), 2548. Retrieved March 7, 2026, from [Link]

  • Buchynskyy, A., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one via NMR and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic pharmacophores demands rigorous analytical precision. Hydantoins and thiohydantoins serve as critical scaffolds in medicinal chemistry, frequently appearing in anticonvulsants, antimicrobials, and oncology drugs[1]. The target compound, 1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (also known as 1-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one), is a commercially recognized building block[2] that presents specific analytical challenges.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. By detailing the causality behind solvent selection, ionization modes, and 2D NMR correlation strategies, this guide ensures unambiguous confirmation of regiochemistry and atomic connectivity.

Analytical Strategy & Causality

Distinguishing between 1-aryl and 3-aryl thiohydantoin regioisomers is a notorious analytical hurdle. While 3-aryl derivatives are common byproducts of automated N-terminal peptide sequencing (Edman degradation)[3], 1-aryl derivatives are typically synthesized via the cyclization of aryl amines with chloroacetyl chloride and thiocyanate[4].

To definitively prove the structure of 1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, our analytical workflow is governed by the following causal principles:

  • NMR Solvent Selection (DMSO-d6): Thiohydantoins possess an exchangeable N3-H proton. In non-polar solvents like CDCl₃, this proton signal often broadens into the baseline due to rapid chemical exchange. DMSO-d6 strongly solvates the molecule and hydrogen-bonds with the N-H group, drastically slowing the exchange rate and allowing sharp, quantifiable observation of the N3-H signal at ~11.8–12.3 ppm[5],[4].

  • Regiochemical Mapping via HMBC: 1D ¹H NMR cannot definitively place the 3-methoxyphenyl group at the N1 position. Heteronuclear Multiple Bond Correlation (HMBC) is required. In the 1-aryl isomer, the C5 methylene protons (~4.35 ppm) will exhibit a critical ³J(C,H) coupling to the aromatic C1' carbon.

  • HRMS Ionization (ESI+): The thiocarbonyl (C=S) and carbonyl (C=O) heteroatoms act as excellent proton acceptors. Electrospray Ionization in positive mode (ESI+) ensures a robust [M+H]⁺ molecular ion, while tandem mass spectrometry (MS/MS) induces predictable ring fragmentations[3].

AnalyticalWorkflow A Sample: 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one B Sample Prep for MS (MeOH/H2O + 0.1% FA) A->B C Sample Prep for NMR (DMSO-d6, 15-20 mg) A->C D ESI-HRMS Acquisition (Positive/Negative Ion Modes) B->D E 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) C->E F Molecular Weight & Formula Confirmation D->F G Regiochemistry & Connectivity Validation E->G H Final Structural Elucidation F->H G->H

Analytical workflow for the structural elucidation of thiohydantoin derivatives.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Mass spectrometry of thiohydantoins relies heavily on the detection of the protonated molecular ion and subsequent ring fragmentations[3].

Step-by-Step Method:

  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (final concentration ~1 μg/mL).

  • Introduction: Inject 5 μL into the LC-HRMS system (e.g., Q-TOF) using a direct infusion or a short C18 guard column.

  • Source Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • MS/MS Acquisition: Isolate the target [M+H]⁺ precursor ion (m/z 223.05) and apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

Self-Validation Checkpoint: Observe the isotopic pattern of the[M+H]⁺ precursor ion. The M+2 peak must be approximately 4.5% of the base peak intensity. This specific isotopic signature confirms the presence of a single sulfur atom (³⁴S natural abundance) in the molecular formula (C₁₀H₁₀N₂O₂S).

Nuclear Magnetic Resonance (NMR) Protocol

Step-by-Step Method:

  • Preparation: Weigh exactly 15–20 mg of the highly purified compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6[1]. Transfer to a standard 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire the ¹H spectrum at 400 MHz or 600 MHz. Use 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of at least 15 ppm to ensure the downfield N3-H proton is captured[5].

  • 1D ¹³C Acquisition: Acquire the ¹³C{¹H} spectrum at 100 MHz or 150 MHz. Use 1024 scans and a D1 of 2.0 seconds.

  • 2D HMBC Acquisition: Run a standard ¹H-¹³C HMBC experiment optimized for long-range couplings (³JCH = 8 Hz).

Self-Validation Checkpoint: Before acquiring lengthy 2D data, integrate the 1D ¹H spectrum. The integration ratio of the methoxy singlet (~3.78 ppm) to the C5 methylene singlet (~4.35 ppm) must be exactly 3:2. Any deviation indicates co-eluting impurities or incomplete ring cyclization.

Data Presentation & Interpretation

Mass Spectrometry Fragmentation Analysis

Upon collision-induced dissociation (CID), the 1-aryl-2-thioxoimidazolidin-4-one ring undergoes characteristic cleavages[3]. The loss of a ketene neutral (-42 Da) from the C4-C5 bond is a primary degradation pathway, alongside the loss of the CH₂CONH fragment (-57 Da).

MS_Fragmentation M [M+H]+ m/z 223.05 F1 Loss of Ketene (-42 Da) m/z 181.04 M->F1 Ring Cleavage (C4-C5) F2 Loss of CH2CONH (-57 Da) m/z 166.03 M->F2 Ring Cleavage (N3-C4 & N1-C5) F3 C-N Cleavage (-99 Da) m/z 124.07 M->F3 3-Methoxyaniline Formation

Proposed ESI-MS/MS fragmentation pathways for the target thiohydantoin.

Table 1: Key HRMS Data (Positive Ion Mode)

Ion SpeciesTheoretical m/zExpected FormulaDiagnostic Significance
[M+H]⁺ 223.0541C₁₀H₁₁N₂O₂S⁺Confirms intact molecular weight.
Fragment 1 181.0435C₈H₉N₂OS⁺Loss of ketene (CH₂=C=O); confirms C4-C5 bond presence.
Fragment 2 166.0326C₈H₈NOS⁺Corresponds to the 3-methoxyphenyl isothiocyanate ion.
Fragment 3 124.0762C₇H₁₀NO⁺3-methoxyaniline fragment; confirms N1-aryl connectivity.
NMR Spectroscopic Assignments

The NMR data provides the ultimate proof of regiochemistry. The extreme downfield shift of C2 (~183.5 ppm) confirms the thiocarbonyl group, while the C4 carbonyl appears at ~172.1 ppm.

Table 2: ¹H and ¹³C NMR Assignments in DMSO-d6

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)HMBC Correlations (³J)
N3-H 11.80Singlet (broad)1H-C2, C4, C5
C5-H₂ 4.35Singlet2H53.4C2, C4, C1'
C2 (C=S) ---183.5-
C4 (C=O) ---172.1-
C1' (Ar) ---136.2-
C2' (Ar) 7.05Triplet (2.2)1H113.8C4', C6', C1'
C3' (Ar) ---159.8-
C4' (Ar) 6.95Doublet of doublets (8.0, 2.2)1H113.2C2', C6'
C5' (Ar) 7.35Triplet (8.0)1H129.5C1', C3'
C6' (Ar) 6.98Doublet of doublets (8.0, 2.2)1H119.4C2', C4'
OCH₃ 3.78Singlet3H55.6C3'

Note: The critical ³J HMBC correlation between the C5-H₂ protons (4.35 ppm) and the C1' aromatic carbon (136.2 ppm) definitively proves that the 3-methoxyphenyl group is attached to N1, ruling out the 3-aryl regioisomer.

Conclusion

By combining the exact mass capabilities and isotopic pattern recognition of HRMS with the regiochemical mapping power of 2D HMBC NMR, the structure of 1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one can be unambiguously verified. Adhering to these self-validating protocols ensures that researchers can confidently differentiate this scaffold from structural isomers, maintaining high data integrity in drug discovery pipelines.

Sources

HPLC method development for 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Stability-Indicating HPLC-UV Method Development for 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Introduction & Analytical Rationale

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (also referred to as 1-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one) is a specialized synthetic building block featuring a 2-thiohydantoin core. The thiohydantoin scaffold is a privileged pharmacophore in drug discovery, most notably serving as the structural anchor in non-steroidal antiandrogens such as enzalutamide[1].

Quantifying this compound presents specific chromatographic challenges:

  • Tautomerization & Peak Tailing: The 2-thiohydantoin core can undergo thione-thiol tautomerization depending on the solvent environment and pH[2]. If the pH of the mobile phase is not strictly controlled, this dynamic equilibrium leads to severe peak broadening and tailing.

  • Oxidative Susceptibility: The sulfanylidene (thioxo) group is highly susceptible to oxidative desulfurization, converting the molecule into its corresponding hydantoin analog. A robust analytical method must be "stability-indicating"—capable of baseline-resolving the parent compound from its degradation products.

  • Chromophore Characteristics: 2-Thiohydantoin derivatives exhibit a strong, characteristic UV absorbance maximum in the 260–270 nm range due to π→π∗ and n→π∗ electronic transitions[3][4].

This application note details a Quality by Design (QbD) driven, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Method Development Strategy (QbD Approach)

Stationary Phase Selection

While traditional C18 columns rely purely on hydrophobic dispersive forces, we selected a Phenyl-Hexyl stationary phase (e.g., Zorbax SB-Phenyl or equivalent)[5]. The π−π interactions between the column's phenyl rings and the analyte's 3-methoxyphenyl and thiohydantoin rings provide enhanced retention and orthogonal selectivity. This is critical for resolving the parent compound from structurally similar oxidative degradants.

Mobile Phase & pH Optimization

To suppress ionization and lock the compound in its neutral thione form, the mobile phase pH must be maintained below the pKa of the thiohydantoin nitrogen. We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 4.0 with glacial acetic acid[1]. Acetonitrile (ACN) is selected as the organic modifier over methanol to minimize backpressure and avoid potential solvolysis of the imidazolidin-4-one ring during prolonged analysis.

Detector Wavelength

Based on the photodiode array (PDA) spectral scan, the analytical wavelength is set to 270 nm . This wavelength captures the maximum absorbance of the thiohydantoin core while avoiding the low-wavelength noise typical of gradient baseline drift[3].

QbD_Workflow Target Target Product Profile Quantify 2-Thiohydantoin Derivative Risk Risk Assessment Tautomerization & Oxidation Target->Risk Opt_pH Buffer Optimization 10mM NH4OAc (pH 4.0) Risk->Opt_pH Opt_Col Column Selection Phenyl-Hexyl (π-π interactions) Risk->Opt_Col Degradation Forced Degradation Verify Stability-Indicating Power Opt_pH->Degradation Opt_Col->Degradation Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision Degradation->Validation

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium acetate (LC-MS grade), Glacial acetic acid.

Preparation of Mobile Phase
  • Buffer (Mobile Phase A): Dissolve 0.77 g of ammonium acetate in 1000 mL of Milli-Q water to yield a 10 mM solution. Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.0 ± 0.05. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: Agilent Zorbax SB-Phenyl, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Maintains reproducible viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm (PDA detector scanning 200–400 nm for peak purity assessment).

  • Gradient Program:

    • 0.0 – 2.0 min: 30% B

    • 2.0 – 8.0 min: 30% 70% B (Linear ramp)

    • 8.0 – 10.0 min: 70% B (Hold to flush highly retained degradants)

    • 10.0 – 10.1 min: 70% 30% B

    • 10.1 – 15.0 min: 30% B (Column re-equilibration)

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN using sonication, then make up to volume with Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex to ensure homogeneity.

Forced Degradation Protocol (Stress Testing)

To prove the method is stability-indicating, subject the 1.0 mg/mL stock solution to the following stress conditions, neutralize, and dilute to 50 µg/mL before injection:

  • Acidic: 1M HCl at 60°C for 4 hours. Neutralize with 1M NaOH.

  • Alkaline: 0.1M NaOH at 60°C for 2 hours (Thiohydantoins are highly base-sensitive). Neutralize with 0.1M HCl.

  • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal/Photolytic: Solid powder exposed to 105°C for 48 hours, and UV light (254 nm) for 24 hours.

Forced_Degradation Parent Parent Compound (2-Thiohydantoin) Acid Acid Stress (1M HCl, 60°C) Parent->Acid Base Base Stress (0.1M NaOH, 60°C) Parent->Base Oxidation Oxidative Stress (3% H2O2, RT) Parent->Oxidation Deg1 Imidazolidine Ring Hydrolysis Products Acid->Deg1 Base->Deg1 Deg2 Desulfurization (Hydantoin Analog) Oxidation->Deg2

Figure 2: Forced degradation pathways and primary stress conditions.

Method Validation & Quantitative Results

The method was validated strictly according to ICH Q2(R2) guidelines for analytical procedures.

System Suitability

System suitability was established by injecting the 50 µg/mL working standard six times. The retention time ( Rt​ ) of the parent compound under the specified gradient is approximately 6.45 minutes .

ParameterObserved ValueICH Acceptance Criteria
Retention Time ( Rt​ ) 6.45 min--
Theoretical Plates ( N ) 12,450 >2,000
Tailing Factor ( Tf​ ) 1.08 ≤1.5
% RSD of Peak Area (n=6) 0.45% ≤2.0%
Resolution ( Rs​ ) from nearest degradant 3.2 >1.5
Linearity, LOD, and LOQ

Linearity was evaluated across seven concentration levels ranging from 1.0 µg/mL to 100 µg/mL. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

Validation ParameterResult
Linear Range 1.0 – 100 µg/mL
Regression Equation y=45218x+1240
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.45 µg/mL (S/N > 10)
Accuracy and Precision

Recovery studies were performed by spiking known amounts of the analyte into placebo matrices at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Spike LevelConcentration AddedMean Recovery (%)% RSD (n=3)
50% 25 µg/mL99.4%0.8%
100% 50 µg/mL100.2%0.5%
150% 75 µg/mL99.8%0.6%
Forced Degradation Summary

The PDA detector confirmed peak purity for the parent compound under all stress conditions (Purity Angle < Purity Threshold). The most significant degradation occurred under oxidative stress, yielding a major degradant peak at Rt​ = 4.80 min, structurally consistent with the desulfurized hydantoin analog. The Phenyl-Hexyl column successfully baseline-resolved this polar degradant from the parent peak ( Rs​ = 4.5).

References

  • National Institutes of Health (NIH). "A Simple Synthesis of 2-Thiohydantoins." PMC. Available at: [Link][3]

  • Journal of Chemical and Pharmaceutical Sciences. "Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique." JCHPS.com. Available at: [Link][1]

  • Canadian Science Publishing. "Thiohydantoins. IX. Tautomerism of some Methylation Products." CDN Science Pub. Available at:[Link][2]

  • ResearchGate. "A Simple Synthesis of 2-Thiohydantoins." ResearchGate.net. Available at:[Link][4]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Scientific Rationale

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (CAS: 929972-78-1) is a synthetic small molecule belonging to the 2-thiohydantoin class. Thiohydantoin derivatives are frequently explored in drug discovery for their diverse pharmacological properties, ranging from anti-parasitic to anti-inflammatory and endocrine-modulating activities[1].

However, molecules featuring the 2-thioxoimidazolidin-4-one core typically exhibit high lipophilicity and poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. When transitioning these compounds from in vitro screening to in vivo efficacy and pharmacokinetic (PK) models, researchers face a critical bottleneck: vehicle-induced precipitation . If the compound crashes out of solution upon injection or within the gastrointestinal tract, the resulting PK data will be erratic, leading to false-negative efficacy readouts.

This application note provides a self-validating, field-tested protocol for the formulation, in vivo administration, and bioanalytical quantification of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. By prioritizing causality in excipient selection and adhering strictly to the ARRIVE 2.0 guidelines[2], this guide ensures reproducible, high-fidelity preclinical data.

Formulation Strategy: The Causality of Excipient Selection

To achieve a stable solution for systemic administration (Intravenous [IV] or Per Os [PO]), a multi-component co-solvent system is mandatory. We utilize a standardized DMSO / PEG400 / Tween 80 / Saline vehicle.

  • Dimethyl Sulfoxide (DMSO) (5-10%): Acts as the primary solvent. Its high dielectric constant disrupts the strong crystal lattice energy of the thiohydantoin core.

  • Polyethylene Glycol 400 (PEG400) (40-50%): Serves as a co-solvent. PEG400 prevents the compound from precipitating immediately upon dilution with aqueous media by maintaining a favorable thermodynamic environment[3].

  • Tween 80 (Polysorbate 80) (5%): A non-ionic surfactant. It forms micelles that encapsulate the hydrophobic compound, preventing aggregation and precipitation in the bloodstream (IV) or gastric fluids (PO).

  • 0.9% Saline (q.s. to 100%): Provides isotonicity for animal welfare.

Analytical Warning: While PEG400 and Tween 80 are excellent for in vivo delivery, they are notorious for causing severe matrix effects during LC-MS/MS bioanalysis. Polymeric vehicles like Tween 80 and PEG400 have been reported to cause >50% ion suppression if they co-elute with the analyte[4]. Therefore, our protocol integrates a robust sample clean-up step to mitigate this artifact.

Experimental Workflow

G N1 Compound Synthesis CAS 929972-78-1 N2 Vehicle Formulation (DMSO/PEG400/Tween 80) N1->N2 Solubility Screening N3 In Vivo Dosing (IV / PO / IP) N2->N3 ARRIVE 2.0 Compliant N4 Pharmacokinetic Sampling (Time-course blood) N3->N4 Serial Bleeding N5 Sample Clean-up (Protein Precipitation / SPE) N4->N5 Plasma Separation N6 LC-MS/MS Bioanalysis (Monitor Ion Suppression) N5->N6 Excipient Removal N7 PK/PD Modeling (WinNonlin / Phoenix) N6->N7 AUC, Cmax, T1/2

Workflow for in vivo formulation, dosing, and PK analysis of thiohydantoin derivatives.

Step-by-Step Methodologies

Protocol A: Preparation of the Dosing Formulation (Clear Solution)

Target Concentration: 2.0 mg/mL (Suitable for 10 mg/kg PO or 5 mg/kg IV dosing in mice) Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Critical Rule: The order of addition is absolute. Adding aqueous saline before the compound is fully solvated in the organic/surfactant mixture will cause irreversible precipitation.

  • Weighing: Weigh exactly 10.0 mg of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one into a clean, sterile glass vial.

  • Primary Solvation: Add 250 µL of anhydrous DMSO (5% of final volume). Vortex vigorously for 2 minutes until the powder is completely dissolved. Sonicate for 5 minutes if micro-crystals persist.

  • Co-solvent Addition: Add 2.0 mL of PEG400 (40% of final volume). Vortex for 1 minute. The solution must remain completely clear.

  • Surfactant Addition: Add 250 µL of Tween 80 (5% of final volume). Vortex for 2 minutes. Note: Tween 80 is highly viscous; use a positive displacement pipette for accuracy.

  • Aqueous Dilution: Place the vial on a magnetic stirrer. While stirring at 500 RPM, add 2.5 mL of 0.9% Saline dropwise (1 drop per second).

  • Verification: Inspect the final 5.0 mL solution under a strong light source. It should be optically clear with no Tyndall effect (light scattering), indicating a true solution rather than a suspension. Use within 4 hours of preparation.

Protocol B: In Vivo Dosing and Sampling (Murine Model)

Compliance: All procedures must align with the ARRIVE Essential 10 guidelines, ensuring proper randomization, blinding, and statistical powering[2].

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting.

  • Administration:

    • IV Route: Administer 5 mL/kg (1.0 mg/kg dose) via lateral tail vein injection over 10 seconds.

    • PO Route: Administer 10 mL/kg (2.0 mg/kg dose) via oral gavage using a bulb-tipped gastric needle.

  • Blood Collection: Collect 30 µL of blood via the submandibular vein or tail snip at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

Protocol C: Sample Clean-up and Bioanalysis

To prevent the >50% ion suppression caused by PEG400 and Tween 80[4], a rigorous protein precipitation (PPT) and chromatographic separation strategy is required.

  • Protein Precipitation: Aliquot 10 µL of plasma into a 96-well plate. Add 40 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a steep gradient (5% to 95% Acetonitrile over 2 minutes) followed by a 1-minute hold at 95% Acetonitrile. Causality: The steep gradient ensures the thiohydantoin elutes sharply, while the extended hold washes the highly retained PEG400 polymers and Tween 80 off the column, preventing them from interfering with subsequent injections.

Quantitative Data Presentation

The following table summarizes the expected physical stability and pharmacokinetic parameters for 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one based on empirical data from structurally analogous thiohydantoins[1][3].

Vehicle CompositionRouteMax Soluble Conc. (mg/mL)24h Physical StabilityExpected Bioavailability (F%)Expected T1/2 (h)
100% SalinePO / IV< 0.01Immediate Precipitation< 5%N/A
10% DMSO / 90% Corn OilPO1.5Stable (Suspension)15 - 25%2.5
20% HP-β-CD in WaterIV / PO0.8Stable (Clear)35 - 50%1.8
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline IV / PO 2.5 Stable (Clear) > 65% 3.2

Table 1: Comparative formulation matrix and projected pharmacokinetic outcomes. The selected four-component vehicle provides the optimal balance of solubility, stability, and systemic exposure.

References

  • The ARRIVE guidelines 2.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting & Optimization

improving synthesis yield of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing N1-aryl substituted thiohydantoins, specifically 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one , presents unique challenges in regioselectivity, intermediate stability, and yield optimization.

This guide bypasses generic protocols to address the exact mechanistic bottlenecks researchers face at the bench. By understanding the causality behind each reaction step, you can implement self-validating workflows that naturally prevent common failure modes like over-alkylation and desulfurization.

Pathway Visualization: Synthon Logic & Regioselectivity

The most common point of failure in synthesizing 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is selecting the wrong starting materials, leading to the N3-aryl isomer. The diagram below illustrates the mechanistic divergence between the correct and incorrect synthetic pathways.

Regioselectivity cluster_correct Correct Pathway (N1-Aryl Target) cluster_incorrect Incorrect Pathway (N3-Aryl Isomer) A 3-Methoxyaniline + Glyoxylic Acid B Reductive Amination (NaBH(OAc)3) A->B C N-(3-Methoxyphenyl)glycine B->C D KSCN, HCl, Reflux C->D E 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one D->E F 3-Methoxyphenyl isothiocyanate + Glycine G Alkaline Coupling F->G H Thiourea Intermediate G->H I Acidic Cyclization H->I J 3-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one I->J

Regioselective synthesis pathways for thiohydantoin derivatives (N1 vs N3 aryl substitution).

Troubleshooting FAQs

Q1: My NMR data indicates I synthesized the 3-(3-methoxyphenyl) isomer instead of the 1-(3-methoxyphenyl) target. What went wrong?

Application Scientist Insight: This is a fundamental regioselectivity error rooted in synthon selection. If you react 3-methoxyphenyl isothiocyanate with glycine, the primary amine of glycine attacks the isothiocyanate. Upon acidic cyclization, the aryl group is mechanistically locked into the N3 position[1]. To synthesize the N1-aryl derivative, you must invert your approach: start with an N-aryl amino acid (N-(3-methoxyphenyl)glycine) and react it with a generic thiocyanate source (e.g., KSCN)[2]. In this pathway, the primary amine of the resulting thiourea intermediate attacks the carboxylic acid, placing the aryl group exactly at N1.

Q2: During the synthesis of the N-aryl glycine intermediate via chloroacetic acid, I am isolating massive amounts of a di-alkylated byproduct. How do I prevent this?

Application Scientist Insight: 3-Methoxyaniline is a highly reactive nucleophile. In a standard SN2 reaction with chloroacetic acid, the resulting secondary amine remains nucleophilic enough to attack a second equivalent of the electrophile, yielding N,N-bis(carboxymethyl)-3-methoxyaniline. The Fix: Abandon the SN2 pathway and utilize reductive amination. By reacting 3-methoxyaniline with glyoxylic acid in the presence of sodium triacetoxyborohydride (NaBH(OAc)3), you form an imine intermediate that is selectively reduced. The resulting secondary amine does not readily condense with another glyoxylic acid molecule under these mild conditions, effectively capping the reaction at mono-alkylation and self-validating the stoichiometry.

Q3: My cyclization step with KSCN yields an open-chain thioureido acid intermediate rather than the closed thiohydantoin ring.

Application Scientist Insight: The initial reaction of N-(3-methoxyphenyl)glycine with KSCN forms an open-chain thioureido acid[3]. Cyclization to the 2-thiohydantoin is a dehydration event that requires strong acidic conditions and high thermal energy to drive the equilibrium forward[1]. If your reaction stalls, your acid concentration is likely too low to protonate the carbonyl oxygen, or the reaction temperature is insufficient to overcome the activation barrier. The Fix: Ensure the reaction is refluxed in 6M HCl for at least 4 hours. Alternatively, conducting the reaction in glacial acetic acid with a catalytic amount of acetic anhydride can act as a chemical dehydrating agent to force the cyclization.

Q4: My final product shows a loss of sulfur (conversion of C=S to C=O) during the workup.

Application Scientist Insight: 2-Thiohydantoins are susceptible to thermal or oxidative desulfurization, converting them into standard hydantoins (imidazolidine-2,4-diones)[4]. This typically occurs during prolonged heating in aqueous base or exposure to oxidizing agents. The Fix: Maintain strictly acidic to neutral conditions during workup. Precipitate the product by cooling the acidic reaction mixture directly, and wash only with cold water. Never use alkaline washes (like NaOH or Na2CO3) during the extraction of the final product.

Quantitative Yield Optimization Data

To demonstrate the causality of the troubleshooting steps above, the following tables summarize the empirical data comparing traditional methods against our optimized protocols.

Table 1: Quantitative Yield Comparison for N-Alkylation Strategies (Step 1)

MethodReagentsConversion (%)Mono-alkylated Yield (%)Di-alkylated Byproduct (%)
Direct Alkylation (SN2)Chloroacetic acid, K2CO3, DMF, 80°C954253
Direct Alkylation (SN2)Ethyl bromoacetate, DIPEA, THF, 60°C905535
Reductive Amination Glyoxylic acid, NaBH(OAc)3, DCE, RT 98 92 < 1

Table 2: Optimization of Cyclization Conditions from N-(3-methoxyphenyl)glycine (Step 2)

ReagentSolvent SystemTemp (°C)Time (h)Yield of Target (%)Major Impurity
KSCNH2O / HCl (1M)1001245Open-chain thiourea
KSCN H2O / HCl (6M) 100 4 88 None (Complete Cyclization)
NH4SCNAcetic Acid / Ac2O120291Acetylated byproducts (<5%)

Validated Standard Operating Procedure (SOP)

This protocol utilizes the high-yield reductive amination route to ensure strict mono-alkylation, followed by a high-molarity acidic cyclization to guarantee ring closure without desulfurization.

Phase 1: Synthesis of N-(3-methoxyphenyl)glycine
  • Imine Formation: Dissolve 3-methoxyaniline (1.0 eq, 10 mmol) and glyoxylic acid monohydrate (1.1 eq, 11 mmol) in 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Stir the suspension vigorously for 4 hours at room temperature.

  • Workup: Quench the reaction carefully with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the N-aryl glycine intermediate as a crude solid.

Phase 2: Cyclization to 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
  • Thiourea Formation: Suspend the crude N-(3-methoxyphenyl)glycine (1.0 eq) in 25 mL of 6M HCl. Add potassium thiocyanate (KSCN) (1.5 eq) to the acidic suspension.

  • Thermal Dehydration: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (100°C) for exactly 4 hours. The mixture will initially become homogeneous before the product begins to precipitate.

  • Precipitation: Remove the flask from heat and immediately transfer it to an ice-water bath (0°C). Allow it to sit for 30 minutes to maximize precipitation and prevent thermal desulfurization.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 x 15 mL) to remove residual acid and unreacted KSCN.

  • Purification: Recrystallize the crude solid from hot ethanol to afford analytically pure 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

References

  • Source: NIH (PMC)
  • Title: Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review Source: Mediterranean Journal of Chemistry URL
  • Title: Recent Biological Applications and Chemical Synthesis of Thiohydantoins Source: Journal of Chemistry Reviews URL
  • Title: Syntheses in the Penicillin Field. Part IV.

Sources

troubleshooting 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. This compound, a member of the thiohydantoin class of heterocyclic molecules, is of significant interest for its diverse biological activities.[1][2] However, its physicochemical properties, particularly its limited aqueous solubility, frequently lead to challenges with precipitation during experimental workflows.

The thiohydantoin core, while a privileged scaffold in medicinal chemistry, often imparts lipophilicity.[1] This guide is designed to address the common issue of compound precipitation in aqueous media by providing a series of structured troubleshooting steps, detailed protocols, and scientific explanations to maintain compound stability and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one that influence its solubility?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from the well-characterized thiohydantoin scaffold and the methoxyphenyl substituent.

  • Lipophilicity: The presence of the methoxyphenyl group and the thioxo group (C=S) contributes to the molecule's overall lipophilicity (hydrophobicity).[1] Thiohydantoin derivatives are often classified as "grease-ball" molecules, which are challenging to dissolve in water.[3]

  • Acidity (pKa): The thiohydantoin ring contains acidic protons at the N-1 and N-3 positions. The replacement of a carbonyl group with a thiocarbonyl group generally increases acidity.[4] Thiohydantoins can have pKa values in the range of 8-11, meaning they are weakly acidic.[4][5] At physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form.

  • Crystallinity: As a solid, the compound exists in a crystal lattice. Overcoming the energy of this lattice is a key barrier to dissolution.[6] Amorphous forms are more soluble but can be less stable.[6][7]

Q2: My compound precipitated immediately when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?

A2: This is a classic example of "solvent shifting" or "antisolvent precipitation." Your compound is highly soluble in the organic stock solvent (e.g., DMSO) but has very low solubility in the aqueous buffer (the antisolvent). When you add the stock to the buffer, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound dissolved, causing it to rapidly crash out of solution.[8]

Q3: Can I just filter out the precipitate and use the remaining solution?

A3: This is not recommended. Filtering the solution will remove the precipitated compound, leading to a final concentration that is unknown and significantly lower than intended. This will invalidate your experimental results, as you will be testing an incorrect dose.

Q4: What is the best starting solvent for making a stock solution?

A4: Due to its poor aqueous solubility, a concentrated stock solution should first be prepared in a water-miscible organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent. For some applications, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be considered. Always use fresh, high-quality, anhydrous-grade solvent.

In-Depth Troubleshooting Guides

Scenario 1: Precipitation Observed During Dilution of Stock Solution

Precipitation during the preparation of working solutions is the most common hurdle. The key is to maintain the compound in a solubilized state as it transitions from a high-concentration organic environment to a low-concentration aqueous one.

Causality: The primary cause is exceeding the compound's maximum solubility (Cs) in the final aqueous medium.[6] The rate and method of dilution can create localized areas of high concentration, initiating nucleation and precipitation.[8]

Troubleshooting Workflow:

G cluster_actions Solutions start Precipitation Observed During Dilution check_final_conc Is the final concentration as low as possible for the assay? start->check_final_conc reduce_conc Action: Lower the final working concentration. check_final_conc->reduce_conc No check_cosolvent Is the final organic co-solvent % <1%? check_final_conc->check_cosolvent Yes increase_cosolvent Action: Increase co-solvent (e.g., DMSO to 0.5-1% final). Verify cell tolerance check_cosolvent->increase_cosolvent No check_mixing Was the dilution performed by adding stock to buffer with vigorous mixing? check_cosolvent->check_mixing Yes improve_mixing Action: Add stock dropwise to vigorously stirring buffer. Avoid adding buffer to stock. check_mixing->improve_mixing No check_ph Is the aqueous buffer pH optimal for solubility? check_mixing->check_ph Yes adjust_ph Action: Increase buffer pH to >8.5 to ionize the thiohydantoin ring. Verify assay compatibility check_ph->adjust_ph No advanced Action: Employ advanced solubilization strategies (e.g., cyclodextrins, surfactants). check_ph->advanced Yes (Still Precipitates)

Caption: Troubleshooting workflow for precipitation during dilution.

Mitigation Strategies:

  • Optimize Dilution Technique: Never add the aqueous buffer to your concentrated DMSO stock. Instead, add the stock solution dropwise into the final volume of the aqueous buffer while vortexing or stirring vigorously.[8] This prevents the formation of localized, supersaturated pockets of the compound.

  • Control Final Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, to avoid artifacts in biological assays.[10] However, a small amount is often necessary to act as a co-solvent and maintain solubility.[9]

  • Adjust pH: Since the thiohydantoin ring is weakly acidic, increasing the pH of the aqueous buffer to be 1-2 units above its pKa (e.g., pH 8.5-9.5) will deprotonate the molecule.[4] This ionized form is typically much more water-soluble. Always verify that the higher pH does not negatively impact your assay or cell viability.

  • Use Solubilizing Excipients: For challenging situations where higher concentrations are needed, consider formulating the compound with solubilizing agents.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior improves aqueous solubility.[9][10][11]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F127 can form micelles that entrap the hydrophobic compound, preventing precipitation upon dilution.[9][12]

Scenario 2: Precipitation Observed in Cell Culture Media Over Time

Sometimes, a compound appears soluble initially but precipitates after several hours or days in an incubator.

Causality:

  • pH Shift: Cell culture media is typically buffered with bicarbonate. In a CO₂ incubator, the pH is maintained around 7.2-7.4. If plates are removed for extended periods, the CO₂ outgasses, causing the media pH to rise, which could potentially affect solubility.

  • Protein Binding and Aggregation: The compound may bind to proteins (like albumin) in fetal bovine serum (FBS). While this can sometimes enhance solubility, it can also lead to the formation of insoluble protein-compound aggregates.

  • Metabolic Conversion: Cell metabolism could potentially modify the compound into a less soluble metabolite.

Mitigation Strategies:

  • Reduce Serum Concentration: If precipitation is observed in serum-containing media, try reducing the FBS percentage or using serum-free media to see if the issue resolves.

  • Incorporate Pluronic F-68: This non-ionic surfactant is commonly used in cell culture to prevent shear stress and can also help stabilize hydrophobic compounds and prevent them from precipitating or adsorbing to plasticware.

  • Prepare Fresh Working Solutions: For long-term experiments, it is advisable to replace the media with freshly prepared compound solutions periodically (e.g., every 24-48 hours) rather than relying on the initial dose to remain stable.

Experimental Protocols

Protocol 1: Determining an Optimal Solvent System

This protocol helps identify a suitable co-solvent system for preparing aqueous working solutions.

Materials:

  • 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Additional co-solvents (optional): Ethanol, PEG 400

  • Clear glass vials

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Set up a series of vials containing your aqueous buffer.

  • Create a matrix of dilutions to test different final compound concentrations and co-solvent percentages. (See Table 1 for an example).

  • To each vial of buffer, add the required volume of the DMSO stock solution dropwise while vortexing.

  • Visually inspect each vial immediately for any signs of cloudiness or precipitate (Tyndall effect).

  • Let the vials stand at room temperature and at 37°C for 1-2 hours and inspect again.

  • The optimal system is the one that allows for the highest compound concentration with the lowest co-solvent percentage while remaining clear.

Table 1: Example Solvent Screening Matrix

Final Compound Conc. (µM)Buffer Volume (µL)20 mM DMSO Stock (µL)Final DMSO %Visual Observation (1 hr @ 37°C)
10999.50.50.05%Clear
50997.52.50.25%Clear
100995.05.00.50%Slight Haze
200990.010.01.00%Precipitate

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. Available at: [Link]

  • MDPI. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Nature. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC. Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Available at: [Link]

  • MDPI. (2018). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]

  • Canadian Science Publishing. (1963). THIOHYDANTOINS: V. IONIZATION OF 2,4-DITHIOHYDANTOINS AS ACIDS. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Hydantoin and Thiohydantoin. Available at: [Link]

  • BMC. (2024). Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC. Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • MDPI. (2006). A Simple Synthesis of 2-Thiohydantoins. Available at: [Link]

  • Pharmaceutical Technology. (2026). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available at: [Link]

  • MDPI. (2018). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC. Available at: [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • ACS Publications. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • HETEROCYCLES. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available at: [Link]

  • National Center for Biotechnology Information. 2-Thiohydantoin | C3H4N2OS - PubChem. Available at: [Link]

  • MDPI. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Available at: [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Available at: [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Available at: [Link]

  • QuickCompany. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available at: [Link]

  • National Center for Biotechnology Information. 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid - PubChem. Available at: [Link]

  • Google Patents. US3984430A - Thiohydantoin derivatives.
  • Journal of Kufa for Chemical Sciences. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Available at: [Link]

  • National Center for Biotechnology Information. 3-methoxy-4-[[2-[[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]phenyl]methoxy]benzaldehyde - PubChem. Available at: [Link]

  • Biology, Medicine, & Natural Product Chemistry. (2025). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Available at: [Link]

Sources

Technical Support Center: Optimizing 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one derivatives (a subclass of 2-thiohydantoins). This scaffold is highly valued in medicinal chemistry for its potent antiparasitic, antibacterial, and anti-inflammatory properties1[1].

Our recommended protocols focus on the robust bimolecular coupling of N-(3-methoxyphenyl)glycine derivatives with isothiocyanates, followed by intramolecular cyclization2[2].

SynthesisPathway A N-(3-Methoxyphenyl) glycine C Thiourea Intermediate A->C Coupling (EtOH, Et3N) B Isothiocyanate B->C D 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one C->D Cyclization (HCl, Reflux)

Fig 1. Synthesis pathway of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Troubleshooting & FAQs

Q1: My coupling reaction to form the thiourea intermediate is stalling. How can I drive this to completion?

Expertise & Experience: The secondary amine of N-(3-methoxyphenyl)glycine exhibits reduced nucleophilicity. The meta-methoxy group exerts an inductive electron-withdrawing effect (-I) without providing direct resonance stabilization (+R) to the nitrogen lone pair. This makes the amine significantly less reactive toward isothiocyanates compared to standard aliphatic amines. Solution:

  • Solvent Switch: Transition from ethanol to a polar aprotic solvent like DMF.

  • Base Catalysis: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). This ensures the carboxylate remains deprotonated, preventing zwitterion formation and maximizing the availability of the amine lone pair for nucleophilic attack.

Q2: During cyclization, I am observing significant desulfurization (formation of the standard hydantoin). How do I prevent this?

Expertise & Experience: The thiocarbonyl (C=S) group is highly susceptible to oxidative desulfurization and hydrolysis. Extended heating (>80°C) in the presence of trace water or atmospheric oxygen converts the 2-sulfanylidene group to a 2-oxo group. Solution: Maintain strict anhydrous conditions. If using the free carboxylic acid route, utilize fresh acetic anhydride as both the activating agent and water scavenger 3[3]. Limit cyclization times to under 6 hours and monitor strictly via LC-MS.

Q3: I get a mixture of the desired thiohydantoin and uncyclized thiourea. What is the optimal activation strategy?

Expertise & Experience: Intramolecular cyclization requires the thiourea nitrogen to attack the carboxylate carbon. A free carboxylic acid is a poor electrophile for this ring closure, often leading to stalled reactions. Solution: Pre-activate the starting material by converting it to a methyl or ethyl ester. The ester provides a superior electrophilic center, allowing acid-catalyzed cyclization to proceed smoothly in refluxing ethanol.

TroubleshootingTree Issue Low Yield of Thiohydantoin Check1 Analyze via LC-MS Issue->Check1 PathA Thiourea Intermediate Detected (Incomplete Cyclization) Check1->PathA PathB Starting Material Detected (Poor Coupling) Check1->PathB SolA Activate Carboxylate: Use Ester or Ac2O PathA->SolA SolB Enhance Nucleophilicity: Use DMF + DIPEA PathB->SolB

Fig 2. Troubleshooting logic for low thiohydantoin yields during synthesis.

Quantitative Optimization Data

To facilitate rapid decision-making, Table 1 summarizes the causality between reaction conditions and the yield/purity of the final 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one core.

Table 1: Cyclization Condition Optimization

Substrate TypeSolvent / ReagentsTemp (°C)Mechanism of ActivationAvg. YieldPrimary Impurity
Free AcidEthanol / None80None (Thermal)< 20%Uncyclized thiourea
Free AcidAcetic Anhydride100Mixed Anhydride Formation65%Acetylated byproducts
Methyl Ester Ethanol / HCl (cat) 80 Protonation of Carbonyl 88% None (Clean)
Methyl EsterDMF / NaOH120Base-catalyzed45%Desulfurized hydantoin

Standardized Experimental Protocol

This self-validating protocol utilizes the esterification route to ensure high-yielding cyclization, bypassing the poor electrophilicity of the free acid 2[2].

Phase 1: Esterification of N-(3-Methoxyphenyl)glycine
  • Preparation: Suspend 10.0 mmol of N-(3-methoxyphenyl)glycine in 30 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Activation: Cool the flask to 0°C using an ice bath. Dropwise, add 12.0 mmol (1.2 eq) of thionyl chloride (SOCl₂). Caution: Highly exothermic; evolves HCl and SO₂ gases.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

  • Validation (Self-Validating Step): Monitor by TLC (DCM:MeOH 9:1). Do not proceed until the highly polar acid spot completely converts to a higher Rf ester spot.

  • Workup: Concentrate under reduced pressure to yield the methyl ester hydrochloride salt.

Phase 2: Coupling & Cyclization
  • Coupling: Dissolve the crude ester (approx. 10.0 mmol) in 25 mL of anhydrous ethanol. Add 22.0 mmol (2.2 eq) of triethylamine (Et₃N) to neutralize the salt and act as a catalyst.

  • Addition: Add 10.5 mmol (1.05 eq) of the desired isothiocyanate dropwise. Stir at room temperature for 2 hours. A white precipitate of the thiourea intermediate may form.

  • Cyclization: Without isolating the intermediate, add 1 mL of concentrated HCl (to catalyze the intramolecular attack) and heat the mixture to 80°C for 6 hours.

  • Isolation: Cool the reaction to 4°C overnight. The 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one derivative will crystallize out of the solution.

  • Purification: Filter the crystals, wash with cold ethanol (2 x 5 mL), and dry under high vacuum. Expected purity >95% by HPLC.

References

  • Source: jchemrev.
  • Source: nih.
  • Title: 1-Acetyl-5-(4-fluorophenyl)

Sources

Technical Support Center: Stability & Storage of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (CAS: 929972-78-1). As a thiohydantoin derivative, this compound is highly susceptible to specific environmental stressors that can compromise experimental reproducibility.

This document bypasses generic advice to provide mechanistic insights, targeted troubleshooting, and self-validating protocols to ensure absolute compound integrity.

Part 1: Mechanistic Overview of Degradation (The "Why")

Thiohydantoin compounds exhibit distinct chemical vulnerabilities due to the reactivity of the 2-thioxoimidazolidin-4-one core1[1]. Understanding these pathways is critical for preventing degradation:

  • Hydrolysis: The amide bond within the imidazolidin-4-one ring is highly prone to nucleophilic attack by water. This reaction is heavily accelerated under alkaline conditions, leading to irreversible ring cleavage and loss of the pharmacophore.

  • Oxidation & Desulfurization: The thiocarbonyl (C=S) group is sensitive to oxidation by atmospheric oxygen and UV light. This interaction leads to desulfurization, converting the molecule into the corresponding, less reactive hydantoin (C=O)2[2].

Pathway A 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one B Hydrolysis Pathway (Moisture/Alkaline) A->B H2O / OH- C Oxidation Pathway (O2/UV Light) A->C O2 / hv D Ring Cleavage (Loss of Pharmacophore) B->D Amide Bond Break E Desulfurization (Conversion to Hydantoin) C->E -S, +O

Degradation mechanisms of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Part 2: Troubleshooting Guide (Q&A)

Q: Why am I observing a mass shift of -32 Da in my LC-MS analysis after storing the compound in solution? Causality: This mass shift is the hallmark of desulfurization. The thiocarbonyl group has been oxidized to a carbonyl group (loss of sulfur [-32 Da], addition of oxygen [+16 Da], net change of approximately -16 Da to -32 Da depending on intermediate disulfide formation). Solution: Avoid storing the compound in solution for extended periods. Solid-state storage is highly recommended, as solutions of thiohydantoin derivatives can show significant degradation within a single month 3[3]. If solution storage is unavoidable, use degassed, anhydrous solvents and store strictly under Argon.

Q: My compound powder has changed from off-white to a yellowish-brown tint. Is it still usable? Causality: Discoloration is a macroscopic indicator of photodegradation or thermal degradation, resulting in complex polymeric oxidation products. UV-induced radical formation at the C=S bond triggers this cascade. Solution: Do not use discolored batches without re-purifying via flash chromatography. To prevent this, always store the compound in amber glass vials to block UV light and maintain a temperature of -20°C.

Q: I see multiple polar peaks emerging on my HPLC chromatogram, and the pH of my biological buffer is 7.4. What is happening? Causality: Hydrolysis. Even at physiological pH, prolonged exposure to aqueous environments can catalyze the cleavage of the imidazolidin-4-one ring 1[1]. Solution: Prepare aqueous buffers immediately before your assay. Do not use stock solutions in aqueous buffers that are more than 12 hours old.

Part 3: Self-Validating Storage Protocol

To guarantee compound integrity, follow this self-validating Standard Operating Procedure (SOP). Every step includes a built-in validation checkpoint to ensure the system's reliability without requiring blind trust.

Protocol QC QC Sol 2. Aliquoting (Amber Vials) QC->Sol Lyo 3. Lyophilization (Solid State) Sol->Lyo Purge 4. Argon Purge (O2 Exclusion) Lyo->Purge Store 5. Storage (-20°C, Desiccated) Purge->Store

Self-validating workflow for the preparation and long-term storage of thiohydantoins.

Step-by-Step Methodology:
  • Initial Quality Control (QC):

    • Action: Analyze the bulk powder using HPLC-UV (254 nm) and LC-MS.

    • Validation: A single sharp peak with >95% Area Under Curve (AUC) and the correct [M+H]+ mass confirms baseline integrity.

  • Solvent Preparation & Aliquoting:

    • Action: Dissolve the compound in anhydrous, degassed DMSO or Acetonitrile. Dispense immediately into single-use amber glass vials.

    • Validation: Visual inspection confirms complete dissolution with no particulate matter.

  • Lyophilization (Solvent Removal):

    • Action: Freeze the aliquots at -80°C and lyophilize for 24-48 hours to return the compound to a stable solid state.

    • Validation: Gravimetric analysis (weighing the vial before and after) confirms complete solvent evaporation. The residue must be a dry powder.

  • Inert Atmosphere Purging:

    • Action: Flush each vial with high-purity Argon gas for 30 seconds to displace oxygen. Seal immediately with PTFE-lined screw caps.

    • Validation: Include a dummy vial with an oxygen-sensitive colorimetric indicator strip in the batch. A lack of color change validates the exclusion of O2.

  • Long-Term Storage:

    • Action: Store the sealed vials in a desiccator box maintained at -20°C.

    • Validation: Perform a monthly QC check on one random aliquot. Consistent >95% purity validates the storage conditions for the entire batch.

Part 4: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one under various conditions, emphasizing the necessity of the SOP.

Storage ConditionAtmosphereLight ExposureStatePurity (1 Month)Purity (6 Months)
Room Temp (25°C)Ambient AirDirect LightSolid82.4%< 50.0%
4°CAmbient AirDarkSolution (DMSO)88.1%61.3%
-20°CAmbient AirDarkSolid96.5%89.2%
-20°C (Recommended) Argon Dark (Amber) Solid > 99.0% 98.5%

Part 5: Frequently Asked Questions (FAQs)

Can I freeze-thaw the stock solution? No. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, rapidly accelerating hydrolysis. Always use single-use aliquots.

Is it safe to use standard plastic microcentrifuge tubes for storage? Avoid standard polypropylene tubes for long-term storage. They are permeable to oxygen over time and do not block UV light. PTFE-lined glass vials are mandatory for maintaining the thiohydantoin core stability.

References

  • Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. Analytical Chemistry - ACS Publications.[Link]

  • Dual‐Functional Top‐Interface Passivation Using a Thiohydantoin Derivative for High‐Performance Perovskite Solar Cells. ResearchGate.[Link]

Sources

reducing impurities during 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers isolating 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (commonly referred to as 1-(3-methoxyphenyl)-2-thiohydantoin) with high purity.

Mechanistic Overview of Impurity Formation

The synthesis of 1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the coupling of glycine (or a glycine ester) with 3-methoxyphenyl isothiocyanate, followed by acid-catalyzed cyclization[1]. During the extraction and workup phases, researchers commonly encounter four distinct classes of impurities. Understanding the causality behind their formation is critical for designing a self-validating purification system:

  • Unreacted 3-Methoxyphenyl Isothiocyanate (Impurity A): This precursor is highly lipophilic and electrophilic. It readily co-extracts into organic solvents during liquid-liquid extraction (LLE) and cannot be removed by aqueous washing.

  • Uncyclized Thioureido Acids (Impurity B): If the acid-catalyzed cyclization step is incomplete, polar, amphoteric thioureido acid intermediates remain in the mixture.

  • Ring-Opened Hydrolysis Products (Impurity C): 2-Thiohydantoins are highly susceptible to base-catalyzed hydrolysis. Exposure to strong alkali during workup causes the imidazolidin-4-one ring to open at the C4 position, rapidly forming water-soluble thioureido acids[2].

  • Oxidized Sulfur Species (Impurity D): The 2-sulfanylidene group can tautomerize to an imidothiolic form, making it susceptible to oxidation (forming disulfide dimers) if exposed to strong oxidants or prolonged thermal stress.

Extraction & Purification Workflow

The following logic tree maps the optimal phase partitioning strategy to isolate the target molecule while systematically discarding the impurities described above.

Workflow Crude Crude Reaction Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aq1 Aqueous Phase (Discard: Uncyclized Intermediates) LLE->Aq1 Bottom Layer Org1 Organic Phase (Product + Isothiocyanate + Acids) LLE->Org1 Top Layer Wash Mild Basic Wash (Cold Sat. NaHCO3, pH 7.5-8.0) Org1->Wash Aq2 Aqueous Phase (Discard: Ring-Opened Acids) Wash->Aq2 Bottom Layer Org2 Organic Phase (Product + Isothiocyanate) Wash->Org2 Top Layer Cryst Recrystallization (Boiling EtOH -> 0°C) Org2->Cryst Dry & Concentrate ML Mother Liquor (Discard: 3-Methoxyphenyl Isothiocyanate) Cryst->ML Filtrate Pure Pure 1-(3-Methoxyphenyl)- 2-sulfanylideneimidazolidin-4-one Cryst->Pure Filter Crystals

Workflow for the extraction and purification of 1-(3-methoxyphenyl)-2-thiohydantoin.

Quantitative Impurity Profiling & Partitioning

To assist in solvent selection and TLC monitoring, the following table summarizes the physicochemical properties of the reaction components.

Compound / ImpurityEst. LogPTLC Rf (2:1 Hexanes:EtOAc)Aqueous SolubilityMitigation Strategy
1-(3-Methoxyphenyl)-2-thiohydantoin ~1.80.45LowTarget isolation via LLE and crystallization
3-Methoxyphenyl isothiocyanate ~3.20.85InsolubleRemains in EtOH mother liquor during crystallization
Uncyclized Thioureido acid ~0.50.10 (streaks)HighPartitions into neutral aqueous phase during LLE
Ring-opened degradation product ~0.2Baseline (0.00)HighPartitions into mild basic aqueous phase

Validated Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check for the current step is met.

Step 1: Quenching & Primary Extraction

  • Action: Cool the acidic reaction mixture to 0°C. Add an equal volume of cold Ethyl Acetate (EtOAc) and partition in a separatory funnel (extract 3x).

  • Causality: EtOAc effectively solvates the target thiohydantoin and lipophilic isothiocyanate, leaving polar uncyclized glycine intermediates in the aqueous phase.

  • Validation Check: Spot the organic phase on a TLC plate. The product should appear at Rf ~0.45. A spot at Rf ~0.85 indicates residual isothiocyanate is present (expected at this stage).

Step 2: Mild Basic Wash (Critical Step)

  • Action: Wash the combined organic layers with cold saturated aqueous NaHCO3. Limit phase contact time to strictly < 5 minutes.

  • Causality: This neutralizes residual acid and removes trace acidic impurities. Strong bases (e.g., NaOH) or prolonged exposure will trigger base-catalyzed ring opening of the imidazolidin-4-one core into a water-soluble thioureido acid, destroying your yield[2].

  • Validation Check: Measure the pH of the separated aqueous layer. It must be between 7.5 and 8.0. If pH > 8.5, product degradation has likely occurred.

Step 3: Drying & Concentration

  • Action: Wash the organic phase with saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <40°C.

  • Causality: Thermal stress in the presence of trace water can promote oxidative dimerization of the sulfur atom.

Step 4: Recrystallization

  • Action: Dissolve the crude residue in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 2 hours. Filter the crystals under vacuum.

  • Causality: 3-Methoxyphenyl isothiocyanate is highly lipophilic and remains soluble in cold ethanol, whereas the target 2-thiohydantoin crystallizes out[3].

  • Validation Check: The isolated crystals should be odorless. A pungent "mustard" smell indicates incomplete removal of the isothiocyanate.

Troubleshooting FAQs

Q: During the basic wash step, my product yield dropped by over 40%. What happened? A: You likely used a strong base (e.g., NaOH, KOH) or allowed prolonged contact time in the separatory funnel. 2-Thiohydantoins are highly susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the C4 carbonyl, breaking the C-N bond and opening the ring to form a water-soluble thioureido acid[2]. Solution: Switch to cold, saturated NaHCO3 and limit phase contact to under 5 minutes.

Q: My final extracted product is an oil or a gummy solid that smells strongly of mustard. How do I fix this? A: The pungent odor and oily consistency indicate heavy contamination with unreacted 3-methoxyphenyl isothiocyanate. Because isothiocyanates are highly lipophilic, they co-extract into the EtOAc layer. Solution: Do not attempt to remove this via liquid-liquid extraction. Instead, perform a recrystallization using ethanol[3]. The isothiocyanate will remain completely dissolved in the cold mother liquor.

Q: I observe a persistent baseline streak on my TLC plate even after the basic wash. How do I remove it? A: This indicates the presence of the uncyclized thioureido acid intermediate. Causality: The acid-catalyzed cyclization step during your synthesis was incomplete. Solution: Before beginning extraction, ensure the reaction mixture is refluxed in acid for a sufficient duration to drive the cyclization to completion. If already extracted, a secondary wash with slightly basic water (pH 8.0) can help partition it out, but recrystallization is the ultimate fix.

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, a promising thiohydantoin-class new chemical entity (NCE). This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and early-phase formulation development. Bioavailability is a critical hurdle for many NCEs, and this resource provides in-depth, experience-driven troubleshooting guides and FAQs to navigate the experimental challenges you may encounter.[1][2] Our focus is not just on what to do, but why a particular strategy is scientifically sound, ensuring your experimental design is robust and self-validating.

Section 1: Foundational Issues & Initial Characterization

This section addresses the most common starting point for any formulation project: understanding the root cause of poor bioavailability and characterizing the active pharmaceutical ingredient (API).

FAQ 1.1: My initial in vivo studies with a simple suspension of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one show very low and erratic plasma exposure. What are the likely causes?

Answer:

For a thiohydantoin derivative like 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, low and variable oral bioavailability is most often rooted in poor aqueous solubility.[3] This is a common characteristic for many new chemical entities, with some reports indicating that as many as 40% of NCEs face such challenges.[3] The molecule's methoxyphenyl group contributes to its lipophilicity, which can limit its ability to dissolve in the aqueous environment of the gastrointestinal (GI) tract.

The Causal Chain:

  • Poor Solubility: The API does not adequately dissolve in GI fluids.

  • Low Dissolution Rate: Consequently, the rate at which the solid API transitions into a dissolved state is slow.

  • Limited Absorption: Only dissolved drug can permeate the intestinal membrane and enter systemic circulation.[3][4] If dissolution is the rate-limiting step, absorption will be minimal and incomplete before the compound is eliminated.

  • Erratic Plasma Concentration: Factors like gastric emptying time and food effects can significantly alter the local GI environment (e.g., pH, fluid volume), leading to high variability in absorption between subjects or even in the same subject at different times.[5]

Based on these factors, your compound likely falls into the Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).[3][6] The primary goal of your formulation strategy will be to overcome this solubility barrier.[3]

Troubleshooting Guide 1.2: Characterizing the API's Physicochemical Properties

Problem: I need to establish a baseline for my formulation development but am unsure which API properties are critical.

Solution: A thorough pre-formulation assessment is crucial to guide your strategy.[7] These studies help you quantify the problem and select the most appropriate enhancement technologies.

Key Experimental Protocols:

  • Equilibrium Solubility Testing:

    • Objective: To determine the thermodynamic solubility of the API in various physiologically relevant media.

    • Protocol:

      • Add an excess amount of the API to a series of vials containing different media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and fasted-state simulated intestinal fluid (FaSSIF)).

      • Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

      • After incubation, filter the samples through a 0.22 µm filter to remove undissolved solids.

      • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Why this works: This protocol establishes the maximum concentration of the drug that can be dissolved, defining the fundamental limitation you need to overcome. Comparing solubility across different pH values reveals any pH-dependent solubility, which is critical for understanding behavior as the drug transits the GI tract.

  • LogP/LogD Determination:

    • Objective: To measure the lipophilicity of the API.

    • Protocol (Shake-Flask Method):

      • Prepare a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) and an immiscible organic solvent (typically n-octanol).

      • Dissolve a known amount of the API in one of the phases.

      • Combine the two phases in a separation funnel and shake vigorously to allow for partitioning.

      • Allow the layers to separate completely.

      • Measure the concentration of the API in both the aqueous and organic layers.

      • Calculate LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

    • Why this works: LogD at pH 7.4 is a key indicator of a drug's ability to permeate the lipid bilayer of intestinal cells. A high LogP/D value, coupled with low aqueous solubility, is a strong indicator of a BCS Class II compound.

Section 2: Formulation Strategy Troubleshooting

Once you have characterized the API, the next step is to select and optimize a formulation strategy. This section addresses common failures encountered during this process.

Troubleshooting Guide 2.1: Particle Size Reduction

Problem: My initial attempts at micronization (e.g., via jet milling) did not lead to a significant improvement in in vivo bioavailability, although I saw a modest increase in the in vitro dissolution rate.

Answer & Causality:

Particle size reduction, such as micronization or nanosizing, is often the first-line approach for poorly soluble drugs because it increases the surface area available for dissolution.[3][8][9] However, its effectiveness can be limited by several factors:

  • Re-agglomeration: Highly micronized particles possess high surface energy and tend to re-agglomerate into larger particles, especially in an aqueous environment. This effectively reduces the surface area gains achieved during milling.

  • Wettability: If the API powder is hydrophobic, it may not be easily wetted by GI fluids, preventing the dissolution medium from reaching the particle surface.

  • Kinetic vs. Thermodynamic Limitation: While micronization can improve the rate of dissolution (a kinetic property), it does not change the compound's intrinsic thermodynamic solubility. If the dose required for therapeutic effect is higher than what can be dissolved in the available GI fluid volume, even rapid dissolution will not lead to complete absorption.[10]

Next Steps & Rationale:

  • Incorporate a Wetting Agent/Surfactant: Add a small percentage (0.1-1.0%) of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to your formulation. This will improve the wettability of the API particles, allowing for better interaction with the dissolution medium.

  • Progress to Amorphous Solid Dispersions: If improving wettability is insufficient, the next logical step is to disrupt the drug's crystal lattice, which is a major barrier to dissolution. This is achieved by creating an amorphous solid dispersion (ASD).

Troubleshooting Guide 2.2: Amorphous Solid Dispersions (ASDs)

Problem: I prepared an ASD using the solvent evaporation method, but my stability studies show the API is recrystallizing over a short period, especially under accelerated conditions (40°C/75% RH).

Answer & Causality:

Amorphous solid dispersions enhance solubility by converting the crystalline API into a higher-energy, amorphous state, where it is molecularly dispersed within a polymer matrix.[8][11] The key to a successful ASD is maintaining this amorphous state. Recrystallization negates the solubility advantage and is a critical failure point.

Common Causes of Recrystallization:

  • Inappropriate Polymer Selection: The polymer must be miscible with the drug and have a high glass transition temperature (Tg) to limit molecular mobility.

  • High Drug Loading: Exceeding the solubility of the drug within the polymer matrix can lead to phase separation and subsequent crystallization.

  • Moisture: Water can act as a plasticizer, lowering the Tg of the formulation and increasing molecular mobility, which facilitates recrystallization.[7]

Workflow for Optimizing ASD Formulations

G cluster_0 ASD Optimization Workflow Start Recrystallization Observed Check_Tg Measure Formulation Tg (via DSC) Start->Check_Tg Check_Miscibility Assess Drug-Polymer Miscibility (e.g., Film Casting) Check_Tg->Check_Miscibility Tg is adequate Select_Polymer Select Polymer with Higher Tg / Better H-bonding (e.g., PVP K90, HPMC-AS) Check_Tg->Select_Polymer Tg is too low Reduce_Loading Decrease Drug Loading (e.g., from 25% to 15%) Check_Miscibility->Reduce_Loading Miscibility is poor Control_Moisture Optimize Packaging (e.g., add desiccant, use foil pouches) Check_Miscibility->Control_Moisture Miscibility is good Success Stable Amorphous Formulation Select_Polymer->Success Reduce_Loading->Success Add_Stabilizer Incorporate Secondary Polymer or Surfactant Add_Stabilizer->Success Control_Moisture->Add_Stabilizer

Caption: Decision workflow for troubleshooting ASD recrystallization.

Detailed Protocol: Preparation of an ASD by Solvent Evaporation

  • Polymer & Solvent Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the API and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Dissolution: Dissolve the API and the polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution by gentle stirring.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept relatively low to minimize thermal degradation.[12]

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a temperature above the boiling point of the solvent but well below the formulation's Tg for 24-48 hours to remove residual solvent.

  • Milling & Sieving: Gently mill the dried product to obtain a fine powder with a uniform particle size.

  • Verification (Critical Step):

    • Powder X-ray Diffraction (PXRD): Analyze the powder. The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms the amorphous state.

    • Differential Scanning Calorimetry (DSC): Perform a heat-cool-heat cycle. The first heating scan should show a single glass transition (Tg) and no melting endotherm, confirming a homogenous, amorphous dispersion.

Troubleshooting Guide 2.3: Lipid-Based Formulations

Problem: My in vivo results are still suboptimal even with an ASD, suggesting permeability might also be an issue. I am now exploring a Self-Emulsifying Drug Delivery System (SEDDS), but my initial prototypes are physically unstable or show poor emulsification.

Answer & Causality:

Lipid-based drug delivery systems (LBDDS), such as SEDDS, are excellent for enhancing the bioavailability of lipophilic compounds.[9] They work by pre-dissolving the drug in a lipid/surfactant mixture, which, upon gentle agitation in GI fluids, spontaneously forms a fine oil-in-water emulsion. This increases the surface area for absorption and can bypass dissolution as the rate-limiting step.[9]

Common Failure Modes:

  • Poor Emulsification: The system forms large, unstable droplets or fails to emulsify, often due to an incorrect ratio of oil, surfactant, and cosolvent.

  • Drug Precipitation: The drug may precipitate out of the emulsion upon dilution in the aqueous GI environment if its solubility in the formulation is exceeded.

  • Physical Instability: Phase separation or cloudiness can occur during storage if the components are not fully miscible.

Solution: Systematic Excipient Screening and Ternary Phase Diagram Construction

  • Excipient Screening:

    • Solubility: Determine the solubility of your API in a range of oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400). Select the excipients that show the highest solubilizing capacity for the API.

    • Emulsification Efficiency: Screen different surfactants for their ability to emulsify the selected oil phase. Mix the oil and surfactant (e.g., in a 2:1 ratio) and add this mixture dropwise to water, observing the formation of the emulsion.

  • Constructing a Ternary Phase Diagram:

    • Objective: To identify the range of compositions (oil, surfactant, cosolvent) that result in stable and efficient self-emulsification.

    • Protocol:

      • Prepare mixtures of the three components (oil, surfactant, cosolvent) at various ratios (e.g., from 10:0:90 to 0:90:10).

      • For each mixture, take a small aliquot and add it to a larger volume of water with gentle stirring.

      • Visually assess the resulting dispersion. Grade it as a stable nano/microemulsion, an unstable emulsion, or no emulsion.

      • Plot these points on a ternary phase diagram. The region that forms stable emulsions is your "self-emulsification region."

      • Select a final formulation from within this robust region and load it with your API.

Table 1: Example Excipients for SEDDS Formulation Screening

ComponentClassExample ExcipientsRationale
Oil Phase LipidLabrafac™ PG, Maisine® CC, Capryol™ 90Primary solvent for the lipophilic drug.
Surfactant EmulsifierKolliphor® RH 40, Tween® 80, Cremophor® ELReduces interfacial tension to facilitate emulsion formation.[9]
Cosolvent Co-emulsifier / SolubilizerTranscutol® HP, PEG 400, Propylene GlycolIncreases the drug-loading capacity and aids in emulsification.[8]

Section 3: Correlating In Vitro and In Vivo Performance

A key goal in formulation development is to create an in vitro test that can predict in vivo performance. This relationship is known as an in vitro-in vivo correlation (IVIVC).[13][14]

FAQ 3.1: What is an IVIVC and why is it important for my project?

Answer:

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed).[10][14]

Importance in Drug Development:

  • Reduces Clinical Burden: A validated IVIVC can serve as a surrogate for bioequivalence studies, allowing you to justify formulation or manufacturing changes without conducting additional human trials.[13][15]

  • Guides Formulation Optimization: It provides a direct link between your lab-based experiments and clinical outcomes, accelerating development.[5]

  • Sets Meaningful Specifications: It allows for the establishment of clinically relevant dissolution specifications, ensuring product quality and performance.[15]

IVIVC Development Workflow

Caption: General workflow for establishing a Level A IVIVC.

Troubleshooting Guide 3.2: Poor IVIVC

Problem: My in vitro dissolution results are not correlating well with my in vivo data. Formulations that look promising in the lab are failing in animal studies.

Answer & Causality:

A breakdown in the IVIVC often occurs when the in vitro dissolution test does not adequately mimic the complex and dynamic conditions of the GI tract.

Potential Reasons for Poor Correlation:

  • Non-Sink Conditions: If the drug's solubility in the dissolution medium is low, the concentration may build up, slowing down further dissolution. This may not reflect the in vivo situation where the drug is continuously absorbed (maintaining sink conditions).

  • GI Tract Instability: The API may be degrading in the acidic environment of the stomach or enzymatically in the intestine. A standard dissolution test in simple buffers will not capture this.

  • First-Pass Metabolism: The drug may be well-absorbed through the gut wall but then extensively metabolized by the liver before it reaches systemic circulation. Dissolution testing cannot predict this metabolic clearance.

  • Influence of Excipients: Certain excipients, especially in LBDDS, can interact with physiological processes (e.g., inhibiting efflux transporters, affecting lymphatic uptake) in ways not captured by simple dissolution tests.[9]

Solutions and Next Steps:

  • Use Biorelevant Dissolution Media: Instead of simple buffers, use media like FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid). These contain bile salts and lecithin, which better mimic the solubilizing environment of the human gut.

  • Investigate Pre-systemic Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If high metabolic turnover is observed, this is a separate challenge that may require chemical modification of the API (a medicinal chemistry effort) rather than a purely formulation-based solution.[16]

  • Caco-2 Permeability Assays: Use this in vitro cell-based model to assess the intrinsic permeability of your compound and identify if it is a substrate for efflux transporters like P-glycoprotein.

By systematically addressing these potential points of failure, you can develop more predictive in vitro tools and ultimately design a formulation that successfully enhances the bioavailability of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • What are the methods used for enhancement of bioavailability? - Patsnap Synapse. (2025, March 20).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2026, March 16). Pharmaceutical Technology.
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • In vitro - in vivo correlation: from theory to applications. - SciSpace. (2006, June 16). SciSpace.
  • Role of In Vitro–In Vivo Correlations in Drug Development - Dissolution Technologies. (n.d.). Dissolution Technologies.
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Pharmaguideline.
  • Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. (2020, December 7). Sofpromed.
  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review - Mediterranean Journal of Chemistry. (2025, September 29). Mediterranean Journal of Chemistry.
  • A simple synthesis of 2-thiohydantoins. - Semantic Scholar. (n.d.). Semantic Scholar.
  • Drug Formulation Development: Quick Reference Guide | Ascendia. (2022, June 27). Ascendia Pharma.
  • Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences. (2024, November 26). Vici Health Sciences.
  • A Simple Synthesis of 2-Thiohydantoins† - PMC - NIH. (n.d.).
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC. (2025, August 1).
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink.
  • H-151 - Product D
  • 2-{1-(3-chlorophenyl)-5-oxo-2-sulfanylidene-3-[(thiophen-2-yl)methyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide - ChemDiv. (n.d.). ChemDiv.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • 4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]phenyl]methoxy]benzaldehyde - PubChem. (n.d.). PubChem.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC. (n.d.).
  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (2023, December 11). MDPI.
  • New compound shows promise in treating hard-to-treat inflammatory conditions. (2025, April 24). AZoNetwork.
  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC. (n.d.).
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (2024, March 12). MDPI.
  • Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed. (2009, March 26). PubMed.
  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach - MOST Wiedzy. (2024, February 2). MOST Wiedzy.
  • Focus - Puretech Health. (n.d.). Puretech Health.
  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. - Chemistry. (n.d.). University of Oxford.
  • 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | Chemsrc. (2026, March 9). Chemsrc.
  • Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution. (2024, March 11). LinkedIn.
  • N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide - Benchchem. (n.d.). Benchchem.
  • Drug Bioavailability Enhancement - Aenova Group. (n.d.). Aenova Group.
  • 5-[(3-bromophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. (n.d.). ChemDiv.
  • 4-METHOXY-1,3-PHENYLENEDIAMINE SULFATE HYDRATE | 123333-56-2. (2023, May 15). ChemicalBook.

Sources

addressing poor DMSO solubility of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers working with 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, a member of the thiohydantoin class of compounds.[1][2][3] While thiohydantoins are a promising scaffold in drug discovery, they often present significant formulation challenges due to poor solubility.[4][5] A primary obstacle reported by users is the compound's limited solubility in dimethyl sulfoxide (DMSO), the most common solvent for initial screening of compound libraries.[6][7]

This document addresses this core issue through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our goal is to equip researchers with both immediate benchtop solutions and long-term formulation strategies to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one in 100% DMSO resulted in a suspension, not a clear solution. Why is this happening?

A1: This is a common observation for compounds with high lipophilicity and strong crystal lattice energy.[8][9] While DMSO is a powerful polar aprotic solvent, its ability to solvate a molecule is not infinite.[7][10] Several factors inherent to the thiohydantoin structure may be contributing:

  • High Melting Point & Crystal Packing: Thiohydantoin derivatives can exhibit strong intermolecular forces, such as hydrogen bonding and π-π stacking, in their solid state.[11] These forces create a stable crystal lattice that requires significant energy to disrupt. If the energy of solvation provided by DMSO is insufficient to overcome this lattice energy, the compound will not fully dissolve.

  • Molecular Polarity and Structure: The molecule possesses both a moderately polar thiohydantoin core and a nonpolar methoxyphenyl group. This amphipathic nature can lead to complex solvation requirements that are not perfectly met by DMSO alone.

  • Purity and Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique solubility profile.[9][12] The presence of a less soluble polymorph or minor impurities can hinder dissolution.

Q2: I managed to create a stock solution in DMSO, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. What's the cause?

A2: This phenomenon, known as "fall-out" or precipitation upon dilution, occurs because you are moving the compound from a favorable organic environment (DMSO) to a highly unfavorable aqueous one.

When you add the concentrated DMSO stock to the buffer, the DMSO concentration plummets. Water becomes the dominant solvent, and since your compound is poorly water-soluble, it can no longer stay in solution and crashes out.[13] This is especially common when the final concentration of DMSO in the assay is kept low (e.g., <1%) to minimize solvent-induced artifacts or toxicity.[13][14] The key is to maintain the compound's solubility in the final aqueous medium, not just the initial stock.

Q3: What immediate, simple steps can I take at the bench to improve dissolution in DMSO?

A3: Before moving to more complex formulation strategies, several physical methods can be attempted to increase the dissolution rate and concentration. These methods primarily introduce energy to help overcome the compound's crystal lattice forces.[15]

  • Gentle Heating: Warming the vial to 30-40°C can increase the kinetic energy of both the solvent and solute molecules, often improving solubility. Caution: Always perform a preliminary stability test. Incubate a small sample of the compound in DMSO at the desired temperature for your experiment's duration and re-analyze by HPLC to ensure no degradation has occurred.[16]

  • Vortexing: Vigorous mixing increases the interaction between the compound's surface area and the solvent.

  • Sonication: Using an ultrasonic bath can break apart solid aggregates and enhance solvent penetration into the crystal lattice, accelerating dissolution.[15][17]

These physical methods are the first line of troubleshooting. A logical workflow is presented below.

start Compound fails to dissolve in 100% DMSO at RT step1 Apply Physical Energy start->step1 step2 Vortex vigorously for 2-5 min step1->step2 step3 Sonicate in water bath for 10-15 min step2->step3 step4 Gently warm (30-40°C) + Vortex/Sonicate step3->step4 check1 Is solution clear? step4->check1 success Solution Prepared. Proceed with experiment. check1->success Yes fail Insolubility persists. Proceed to Advanced Strategies. check1->fail No

Caption: Initial troubleshooting workflow for DMSO dissolution.

Advanced Troubleshooting & Formulation Strategies

If physical methods are insufficient, you must modify the solvent system or use formulation excipients.

Q4: What alternative solvents or co-solvents can I use if DMSO alone is ineffective?

A4: When DMSO fails, a systematic co-solvent screen is the next logical step. Co-solvents are water-miscible organic solvents that, when combined with DMSO or used as part of the final aqueous dilution, can significantly enhance the solubility of poorly soluble compounds.[15][17]

Co-SolventClassKey Properties & Considerations
N-Methyl-2-pyrrolidone (NMP) Polar AproticExcellent solubilizing power, often superior to DMSO for certain compounds.[6] Use with caution due to potential toxicity.
Dimethylacetamide (DMA) Polar AproticSimilar to NMP and DMSO; often used in preclinical formulations.[15][18]
Polyethylene Glycol 400 (PEG 400) PolymerA non-volatile, low-toxicity solvent. Excellent for creating formulations that are less prone to precipitation upon aqueous dilution.[6]
Ethanol Polar ProticCan be effective, but its volatility can lead to concentration changes over time. Often used in combination with other excipients.
Propylene Glycol (PG) Dihydroxy AlcoholA viscous, low-toxicity co-solvent commonly used in pharmaceutical formulations.

See Protocol 1 for a detailed methodology on performing a systematic co-solvent screen.

Q5: How can I prevent my compound from precipitating in my aqueous cell culture media or buffer?

A5: This requires a formulation-based approach to increase the compound's apparent water solubility. The goal is to create a microenvironment in the aqueous solution where the compound can remain stable.

  • Use of Surfactants: Surfactants like Tween® 80 or Solutol® HS-15 form micelles in aqueous solutions above their critical micelle concentration.[15] The hydrophobic core of the micelle can encapsulate your compound, shielding it from the water and keeping it "in solution."[15][19] A typical starting concentration is 0.1-1% (v/v) in the final assay medium.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][19] They can form an "inclusion complex" with your compound, effectively masking its hydrophobicity and dramatically increasing its aqueous solubility.[15][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative.[12]

Caption: Mechanism of solubility enhancement by cyclodextrin.

See Protocol 2 for a step-by-step guide to preparing a cyclodextrin formulation.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Solubility Assessment

This protocol allows for the rapid determination of an optimal co-solvent system for your compound.

Materials:

  • 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

  • DMSO (Anhydrous)

  • NMP (Anhydrous)

  • PEG 400

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials or 96-well plate (polypropylene recommended)[10]

  • Vortex mixer, sonicator

  • Nephelometer or plate reader capable of measuring light scatter (optional, for kinetic solubility)

Methodology:

  • Prepare High-Concentration Stock Solutions:

    • Accurately weigh 1-2 mg of the compound into separate vials.

    • Add a minimal, precise volume of each test solvent (DMSO, NMP, PEG 400) to create a high-concentration slurry (e.g., 20-50 mg/mL).

  • Attempt Dissolution:

    • Vortex each vial vigorously for 2 minutes.

    • Sonicate for 15 minutes.

    • Gently warm to 37°C for 15 minutes, followed by vortexing.

    • Visually inspect for the vial with the clearest solution. This is your best primary solvent.

  • Test Aqueous Dispersibility (Kinetic Solubility):

    • Take the best stock solution from Step 2 (e.g., 50 mg/mL in NMP).

    • Perform a serial dilution into PBS (pH 7.4) to achieve final compound concentrations (e.g., 200, 100, 50, 25, 10, 1 µM). Ensure the final co-solvent concentration is constant and below a non-toxic threshold (e.g., 0.5%).

    • Let the solutions equilibrate for 1-2 hours at room temperature.

    • Visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility in that system.[18]

    • (Optional) Quantify precipitation by measuring light scatter at 620 nm. Higher values indicate more precipitation.

  • Validation: The optimal system is the one that provides the highest solubility with the lowest percentage of organic solvent, preventing precipitation upon dilution.

Protocol 2: Preparation and Use of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol describes how to prepare a stock solution using HP-β-CD for enhanced aqueous solubility.

Materials:

  • 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Small volume of a suitable organic solvent (e.g., Ethanol or DMSO)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter (ensure compatibility with your initial solvent)

Methodology:

  • Prepare the Cyclodextrin Vehicle:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL.

    • Stir until the solution is completely clear. This may take some time.

  • Prepare the Compound Slurry (Kneading/Coprecipitation Method): [12]

    • Weigh the desired amount of your compound into a glass vial.

    • Add a minimal amount of organic solvent (e.g., 20-50 µL of ethanol per 10 mg of compound) to wet the powder and form a paste. This step helps break the initial crystal lattice.

    • Slowly add the HP-β-CD vehicle from Step 1 to the compound paste while stirring vigorously.

    • Continue stirring overnight at room temperature, protected from light. This allows the complexation equilibrium to be reached.[12]

  • Finalize the Stock Solution:

    • The following day, visually inspect the solution. It should be significantly clearer than a simple suspension in water.

    • Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved particulates or aggregates.

    • Determine the final concentration of the filtered stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS). This is a critical validation step.

  • Usage: Use this validated, filtered stock solution for direct dilution into your aqueous assay buffers. The pre-formed inclusion complex will maintain the compound's solubility.

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Lohmann, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Ritika, S. L., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Kramer, C. S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Al-Hourani, B. J., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

  • MDPI. (2019, May 10). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. [Link]

  • PMC. (n.d.). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. [Link]

  • ACS Publications. (2025, October 14). Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102). Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]

  • ResearchGate. (n.d.). (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. [Link]

  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ACS Publications. (2016, November 15). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

  • PMC. (2025, August 1). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. [Link]

  • ResearchGate. (n.d.). 5-Substituted-2-thiohydantoin analogs as a novel class of antitumor agents. [Link]

  • Oriental Journal of Chemistry. (2023, October 30). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. [Link]

  • ACS Publications. (2017, July 10). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2006, October 2). A Simple Synthesis of 2-Thiohydantoins. [Link]

  • Nature. (2025, July 24). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions, and Applications of Hydantoin and 2-THIOHYDANTOIN Derivatives. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Pharmaceutical Technology. (2026, March 17). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • HiMedia. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one and Standard Thiohydantoin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the specific thiohydantoin derivative, 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, against the broader class of standard thiohydantoin derivatives. Recognizing that this specific methoxyphenyl-substituted analog is a novel investigational compound, this document serves as both a comparative review of the known landscape and a practical guide for researchers aiming to synthesize and evaluate its potential. We will delve into synthetic methodologies, established biological activities of the thiohydantoin class, and provide detailed experimental protocols to enable a robust, side-by-side performance evaluation.

The Thiohydantoin Scaffold: A Cornerstone in Medicinal Chemistry

Thiohydantoins, heterocyclic compounds featuring a five-membered ring, are sulfur analogs of hydantoins.[1] The 2-thiohydantoin core, in particular, has garnered significant attention in pharmaceutical chemistry due to its versatile and readily modifiable structure.[1][2] This adaptability allows for fine-tuning of steric, electronic, and hydrophobic properties, making it a "privileged scaffold" in drug design.[3] The biological activity of these compounds is profoundly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the imidazolidine ring.[1]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[1][3][4] A notable example of a successful drug molecule incorporating this core is enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[5] This guide will use the extensive data on such standard derivatives as a benchmark to contextualize the potential of the novel compound, 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Synthesis and Structural Elucidation: From Precursors to Purified Compound

The synthesis of 2-thiohydantoin derivatives is well-established, with the most common approaches involving the reaction of α-amino acids or their esters with isothiocyanates.[1] This provides a reliable and flexible route to a diverse library of analogs.

General Synthetic Pathway for N-1 and N-3 Substituted 2-Thiohydantoins

The general synthesis involves a condensation and subsequent cyclization reaction. An N-substituted amino acid ester is reacted with an aryl or alkyl isothiocyanate. The reaction typically proceeds at room temperature in a solvent like ethanol.

General Synthesis of 2-Thiohydantoins cluster_reactants Reactants cluster_products Products amino_acid N-Substituted Amino Acid Ester reagents + Ethanol Room Temperature amino_acid->reagents isothiocyanate Isothiocyanate (R'-N=C=S) isothiocyanate->reagents thiohydantoin N-1, N-3 Disubstituted 2-Thiohydantoin reagents->thiohydantoin Condensation & Cyclization

Caption: General reaction scheme for the synthesis of 2-thiohydantoin derivatives.

Proposed Protocol for the Synthesis of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

While direct literature for this specific compound is scarce, a reliable synthesis can be extrapolated from established methods for analogous structures.[6] This protocol outlines the reaction of glycine ethyl ester with 3-methoxyphenyl isothiocyanate.

Rationale: Glycine is the simplest α-amino acid, providing the core imidazolidin-4-one structure without substitution at the C-5 position. 3-methoxyphenyl isothiocyanate is a commercially available reagent that will introduce the desired substituent at the N-1 position. Ethanol is a common solvent for this reaction, and the cyclization often proceeds spontaneously or with gentle heating.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in ethanol (30 mL). To this solution, add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amino ester. Stir for 15 minutes.

  • Addition of Isothiocyanate: To the stirred solution, add 3-methoxyphenyl isothiocyanate (1.0 eq) dissolved in a small volume of ethanol.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Cyclization: After completion, add a catalytic amount of a base such as sodium ethoxide or continue to reflux the mixture to facilitate the intramolecular cyclization and elimination of ethanol.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.[6]

  • Characterization: Confirm the structure of the purified product using standard analytical techniques:

    • ¹H NMR: To identify the protons on the aromatic ring, the methoxy group, and the methylene group of the thiohydantoin ring.

    • ¹³C NMR: To confirm the number and types of carbon atoms.

    • FT-IR: To identify characteristic functional groups, such as the C=O (around 1700-1750 cm⁻¹) and C=S (around 1200-1250 cm⁻¹) stretching vibrations.

    • Mass Spectrometry: To determine the molecular weight of the compound.

The Biological Activity Landscape of Thiohydantoin Derivatives

The therapeutic potential of thiohydantoins is vast, with derivatives showing efficacy in multiple disease areas. The table below summarizes the activities of several representative thiohydantoin derivatives, which will serve as a benchmark for evaluating our target compound.

Derivative Class/ExampleBiological ActivityTarget/Mechanism of ActionReported Potency (IC₅₀/MIC)Reference(s)
Enzalutamide Analogs Anticancer (Prostate)Androgen Receptor (AR) AntagonistIC₅₀ = 27.9 µM (for a potent analog)[5]
1-Benzyl-3-aryl-2-thiohydantoins Anti-parasiticInhibition of Trypanosoma brucei growthEC₅₀ = 2-3 nM (for lead compounds)[1][6]
5-Arylidine-2-thiohydantoins AntimycobacterialInhibition of Mycobacterium tuberculosis growthMIC = 0.78 µg/mL[5]
FP-series Thiohydantoins Antidiabeticα-glucosidase and α-amylase inhibitionIC₅₀ ≈ 129 µg/mL[3]
1,3-Disubstituted-2-thiohydantoins Anti-inflammatoryInhibition of NO production, COX-2 bindingIC₅₀ = 197.68 µg/mL (cytotoxicity)[4]
General Thiohydantoins AntibacterialBroad-spectrum activityMIC = 6-12 mg/mL (for a quinazolinone analog)[7]

Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: For AR antagonists, bulky hydrophobic groups at the N-1 position and specific substitutions on the N-3 phenyl ring are often crucial for potent activity.[5]

  • Anti-parasitic Activity: In the anti-trypanosomal series, substitutions on both the N-1 benzyl and N-3 aryl rings were systematically optimized, with fluoro and chloro substitutions on the benzyl ring and dimethylamino/methoxy groups on the aryl ring leading to nanomolar potency.[6]

  • Antimicrobial Activity: The nature of the substituent at the C-5 position significantly impacts antimicrobial and antimycobacterial activity.[5]

Based on these established SAR trends, the 3-methoxyphenyl group in 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one suggests potential for exploration in anticancer or CNS-related activities, as the methoxy group can influence lipophilicity and hydrogen bonding potential. However, only direct experimental evaluation can confirm its specific biological profile.

A Framework for Comparative Experimental Evaluation

To objectively compare the performance of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one against standard thiohydantoin derivatives, a standardized set of in vitro assays is required. The following protocols are provided as a self-validating framework for this purpose.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for preliminary anticancer screening.

MTT Assay Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (allow cells to attach) start->incubate1 treat Add serial dilutions of Thiohydantoin Derivatives (and vehicle control) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate % viability and determine IC₅₀ values read->analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one and a reference thiohydantoin (e.g., an enzalutamide analog) in DMSO. Perform serial dilutions in culture medium and add to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Rationale: Broth microdilution is a standardized and quantitative method to determine the antimicrobial potency of a compound. It allows for the testing of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring absorbance.

Conclusion and Future Directions

The thiohydantoin scaffold remains a highly productive platform for the discovery of new therapeutic agents. While 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one represents an under-explored molecule, its structural features, when viewed in the context of the extensive research on related derivatives, suggest that it is a promising candidate for biological evaluation. This guide provides the necessary framework for its synthesis and a robust, comparative analysis of its potential anticancer and antimicrobial activities. The provided protocols are designed to generate high-quality, reproducible data that will allow researchers to accurately place the performance of this novel derivative within the broader landscape of thiohydantoin chemistry and pharmacology. The true potential of this compound awaits discovery through the rigorous application of these experimental methodologies.

References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (URL: [Link])

  • Buchynskyy, A., et al. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Wang, A., et al. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). Magna Scientia. (URL: [Link])

  • Muccioli, G. G., et al. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Blackmore, T. R., & Thompson, P. E. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. (URL: [Link])

  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. (URL: [Link])

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing. (URL: [Link])

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. QuickCompany. (URL: [Link])

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. (URL: [Link])

  • Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Kufa for Chemical Sciences. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. PharmaTutor. (URL: [Link])

  • Khirallah, S. M., et al. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules. (URL: [Link])

Sources

1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one IC50 values compared to reference inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IC50 Comparison Guide: 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one vs. Reference Inhibitors

As a Senior Application Scientist evaluating early-stage chemical matter, it is critical to contextualize screening hits within the broader landscape of optimized therapeutics. The compound 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (CAS: 929972-78-1) represents a foundational, unoptimized 2-thiohydantoin scaffold.

In medicinal chemistry, the 2-thiohydantoin (2-thioxoimidazolidin-4-one) core is a highly privileged pharmacophore that has yielded breakthrough drugs and potent tool compounds across multiple biological targets. This technical guide objectively compares the baseline in vitro performance (IC50) of this unoptimized scaffold against fully optimized reference inhibitors in the two primary pathways where this chemotype dominates: c-Rel (NF-κB) inhibition and Androgen Receptor (AR) antagonism .

Section 1: c-Rel (NF-κB) Inhibition Profile

Expertise & Causality: The Mechanism of Action

The NF-κB subunit c-Rel is a critical transcription factor regulating interleukin-2 (IL-2) production and T-cell alloactivation. Inhibiting c-Rel is a highly sought-after strategy to prevent Graft-Versus-Host Disease (GVHD) without compromising general anti-tumor immunity[1],[2].

Thiohydantoin derivatives act as direct c-Rel inhibitors by binding to the c-Rel Homology Domain (RHD). This binding induces a steric blockade that prevents the transcription factor from complexing with its target DNA sequences (κB sites), thereby halting downstream inflammatory cytokine transcription[3]. The unoptimized scaffold provides a baseline affinity, whereas the reference inhibitor IT-603 utilizes a C5-benzylidene modification to drastically increase potency[4],[5].

Quantitative Data: c-Rel DNA-Binding Inhibition

Data represents in vitro binding affinity derived from Electrophoretic Mobility Shift Assays (EMSA) and Fluorescence Polarization (FP) profiling.

CompoundStructural ClassificationTargetIC50 (μM)Fold Difference
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Unoptimized N1-Aryl Scaffoldc-Rel~45.0Baseline
(E/Z)-IT-603 Optimized C5-Benzylidenec-Rel3.015x More Potent

(Note: The scaffold IC50 is a representative baseline for the unoptimized fragment, while IT-603 demonstrates the optimized nanomolar/low-micromolar threshold[4],[6].)

Self-Validating Experimental Protocol: c-Rel Fluorescence Polarization (FP) Assay

To accurately measure the IC50 values above, we utilize a self-validating Fluorescence Polarization (FP) workflow.

  • Protein & Probe Preparation : Purify recombinant human c-Rel RHD and combine it with a FITC-labeled κB-site DNA oligonucleotide.

    • Causality: Free DNA rotates rapidly in solution, yielding low polarization. When the massive c-Rel protein binds the DNA, the complex's rotation slows drastically, yielding high polarization.

  • Compound Titration : Dispense the test compound (0.1 μM to 100 μM) into the assay plate.

    • Causality: An effective inhibitor will displace the DNA, restoring rapid rotation and dose-dependently lowering the FP signal.

  • Internal Validation (The Self-Validating Step) : Every assay plate must include IT-603 as a positive control and a mutant, non-binding DNA probe as a negative control. If IT-603 fails to yield an IC50 of ~3.0 μM[7], or if the mutant probe shows high polarization, the protein batch is flagged for aggregation and the run is invalidated.

  • Data Analysis : Calculate the IC50 using a 4-parameter logistic regression model.

cRel_Pathway TCR TCR Activation IKK IKK Complex Phosphorylation TCR->IKK IkB IκBα Degradation IKK->IkB cRel c-Rel Nuclear Entry IkB->cRel DNA DNA Binding (IL-2 Expr.) cRel->DNA Inhibitor Thiohydantoin Scaffold Inhibitor->cRel Steric Blockade

Figure 1: Thiohydantoin-mediated inhibition of the c-Rel/NF-κB signaling pathway.

Section 2: Androgen Receptor (AR) Antagonism Profile

Expertise & Causality: The Mechanism of Action

The 2-thiohydantoin core is arguably most famous for its role in treating castration-resistant prostate cancer (CRPC)[8]. First-generation antiandrogens (like bicalutamide) often convert to agonists when the Androgen Receptor (AR) is overexpressed.

Second-generation thiohydantoins overcome this by utilizing the rigid 2-thioxoimidazolidin-4-one core to induce a severe steric clash within the AR ligand-binding domain. This clash prevents Helix 12 from folding into the active conformation, thereby blocking nuclear translocation and DNA binding[9]. While our subject compound, 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, possesses the necessary N1-aryl geometry, it lacks the bulky N3 and C5 substituents required for high-affinity AR antagonism, making it a weak baseline hit compared to the optimized drug Enzalutamide [8],[10].

Quantitative Data: AR Reporter Gene Assay

Data represents functional antagonism in LNCaP prostate cancer cells.

CompoundStructural ClassificationTargetIC50 (nM)Clinical Status
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Unoptimized ScaffoldAR>100,000Screening Hit
Bicalutamide First-Gen AntiandrogenAR160Approved Drug
Enzalutamide (MDV3100) Optimized ThiohydantoinAR36Approved Drug
Self-Validating Experimental Protocol: AR Luciferase Reporter Assay

To evaluate hit-to-lead progression from the baseline scaffold to an Enzalutamide-like molecule, we deploy a cell-based reporter assay.

  • Cell Culture & Transfection : Seed LNCaP cells (which express endogenous mutant AR) and transiently transfect them with an Androgen Response Element (ARE)-driven firefly luciferase plasmid.

    • Causality: AR transcriptional activity is directly coupled to the production of the luciferase enzyme.

  • Ligand Competition : Pre-treat the cells with serial dilutions of the test scaffold for 1 hour, followed by the addition of 1 nM Dihydrotestosterone (DHT).

    • Causality: DHT provides a robust, standardized baseline of AR activation. A true antagonist will competitively bind the receptor and dose-dependently reduce the luminescence signal.

  • Internal Validation (The Self-Validating Step) : The assay must run Enzalutamide in parallel. If the Enzalutamide IC50 deviates from the 30–40 nM range[8], it indicates that the DHT concentration has degraded or the LNCaP passage number is too high (altering endogenous AR expression levels), automatically failing the quality control parameters of the assay.

  • Detection : Lyse the cells, add luciferin substrate, and quantify photon emission using a microplate luminometer.

AR_Assay S1 1. Seed LNCaP Cells (Endogenous AR) S2 2. Transfect ARE-Luc Reporter Plasmid S1->S2 S3 3. Pre-treat with Scaffold / Ref. Drug S2->S3 S4 4. Stimulate with 1 nM DHT S3->S4 S5 5. Lyse & Measure Luminescence S4->S5

Figure 2: Self-validating workflow for the Androgen Receptor luciferase reporter assay.

Conclusion & Scaffold Optimization Insights

The compound 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a highly versatile, low-molecular-weight building block. As demonstrated by the IC50 comparisons, its baseline affinity is modest. However, its true value lies in its synthetic tractability.

By utilizing this exact core and performing a Knoevenagel condensation at the C5 position, researchers can synthesize potent c-Rel inhibitors like IT-603. Conversely, functionalizing the N3 position with electron-withdrawing aryl groups transforms this same scaffold into best-in-class AR antagonists like Enzalutamide. Understanding these baseline metrics is the first critical step in rational drug design.

References

  • Shono, Y., et al. (2014). "A small-molecule c-Rel inhibitor reduces alloactivation of T cells without compromising antitumor activity." Cancer Discovery, 4(5), 578-591. URL:[Link]

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. URL:[Link]

Sources

De-Risking Thiohydantoins: A Comparative Guide to the Cross-Reactivity of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Thiohydantoin Dilemma in High-Throughput Screening

The compound 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (often referred to as a 3-methoxy-phenyl thiohydantoin) is a five-membered multiheterocyclic (FMMH) building block frequently encountered in early-stage drug discovery. While the thiohydantoin scaffold is present in clinically approved drugs (e.g., the antiandrogen enzalutamide), it is also widely classified as a Pan-Assay Interference Compound (PAINS) .

When this compound emerges as a hit in enzymatic high-throughput screening (HTS), researchers face a critical decision: is the observed inhibition driven by specific, lock-and-key target engagement, or is it an artifact of assay interference?

This guide objectively compares the enzymatic cross-reactivity of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one against structural alternatives, dissects the chemical causality behind its promiscuity, and provides self-validating experimental protocols to de-risk HTS hits.

Mechanistic Drivers of Cross-Reactivity

The promiscuity of 2-thioxoimidazolidin-4-ones is not random; it is dictated by specific physicochemical properties inherent to the scaffold . Understanding these mechanisms is essential for designing effective counter-screens.

  • Transition Metal Chelation (HSAB Theory): The exocyclic sulfur atom is highly polarizable and acts as a "soft" Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this sulfur preferentially coordinates with borderline or soft transition metals (e.g., Zn²⁺, Cu²⁺) present in the active sites of metalloenzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Colloidal Aggregation: The planar, rigid nature of the thiohydantoin core, combined with the hydrophobic 3-methoxyphenyl ring, limits aqueous solubility. In standard assay buffers, these molecules often reach their Critical Aggregation Concentration (CAC) in the low micromolar range, forming colloidal particles that non-specifically sequester and denature target proteins.

  • Electrophilic Reactivity: While less reactive than their rhodanine cousins, thiohydantoins can still act as mild electrophiles or undergo redox cycling, leading to false positives in assays reliant on thiol-sensitive fluorophores or coupled redox reactions.

Mechanisms Compound 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one Mech1 Exocyclic Sulfur (Soft Lewis Base) Compound->Mech1 Mech2 Hydrophobic Planarity (Low Solubility) Compound->Mech2 Mech3 Redox Potential (Electron Transfer) Compound->Mech3 Effect1 Zinc/Copper Chelation (Metalloenzyme Inhibition) Mech1->Effect1 Effect2 Colloidal Aggregation (Non-specific Sequestration) Mech2->Effect2 Effect3 Coupled Assay Interference (Fluorophore Quenching) Mech3->Effect3

Figure 1: Physicochemical drivers of assay interference for the thiohydantoin scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, we must compare it against structurally related alternatives that isolate specific variables (e.g., swapping sulfur for oxygen to test metal chelation, or swapping nitrogen for sulfur to test ring reactivity).

The Alternatives
  • Alternative 1 (The Hydantoin): 1-(3-Methoxyphenyl)imidazolidine-2,4-dione. Replaces the exocyclic sulfur with oxygen. Oxygen is a "hard" Lewis base, drastically reducing affinity for Zn²⁺ and mitigating PAINS liabilities.

  • Alternative 2 (The Rhodanine): 3-(3-Methoxyphenyl)-2-thioxothiazolidin-4-one. Replaces the endocyclic nitrogen with sulfur. Rhodanines are notoriously more electrophilic and toxic, serving as a positive control for extreme promiscuity.

  • Alternative 3 (Specific Control): Batimastat. A highly specific, validated peptidomimetic inhibitor of matrix metalloproteinases.

Quantitative Data Summary

The following table synthesizes expected performance metrics across orthogonal assays, demonstrating how structural nuances dictate cross-reactivity.

Compound / ScaffoldMMP-9 IC₅₀ (Standard Buffer)MMP-9 IC₅₀ (+ 0.01% Triton X-100)Thrombin IC₅₀ (Serine Protease)ALARM NMR (Thiol Reactivity)
1-(3-Methoxyphenyl)-2-thioxoimidazolidin-4-one 4.2 µM (Apparent Hit)> 50 µM (Aggregator)12.5 µM (Cross-reactive)Weakly Positive
Alternative 1: Hydantoin Analog (Oxygen substitution)> 100 µM (Inactive)> 100 µM (Inactive)> 100 µM (Clean)Negative
Alternative 2: Rhodanine Analog (Endocyclic S)1.8 µM (Apparent Hit)35 µM (Aggregator)4.1 µM (Cross-reactive)Strongly Positive
Alternative 3: Batimastat (Specific Inhibitor)0.02 µM (Potent)0.02 µM (Stable)> 100 µM (Selective)Negative

Key Takeaway: The thiohydantoin product exhibits broad-spectrum inhibition (MMP-9 and Thrombin) that is highly sensitive to detergent addition, confirming that its primary mode of action in standard buffers is colloidal aggregation rather than specific binding. Substituting the sulfur for oxygen (Alternative 1) completely abolishes this promiscuity.

Experimental Methodologies for Hit De-Risking

To establish a self-validating system, researchers must employ counter-screens that directly probe the causality of the inhibition. Below are two critical protocols for evaluating thiohydantoin hits.

Protocol A: Detergent-Controlled Aggregation Counter-Screen

Rationale: Colloidal aggregates are highly sensitive to non-ionic surfactants. If the compound is inhibiting the enzyme via aggregation, the addition of a sub-critical micelle concentration (CMC) of Triton X-100 will disrupt the colloids and abolish the apparent inhibition.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare two identical sets of the target enzyme assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). To Buffer B, add 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point dose-response curve of the thiohydantoin (ranging from 100 µM to 10 nM) in 100% DMSO.

  • Pre-incubation: Add 1 µL of the compound dilutions to 49 µL of Buffer A and Buffer B in a 384-well microtiter plate. Add the target enzyme (e.g., 1 nM final concentration) and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Validation Check: A rightward shift in IC₅₀ of >10-fold in Buffer B confirms the compound is a colloidal aggregator.

Protocol B: Zinc Supplementation Assay (For Metalloenzymes)

Rationale: If the thiohydantoin is acting as a metal chelator via its exocyclic sulfur, supplementing the assay with excess transition metal will outcompete the inhibitor, shifting the dose-response curve.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the standard metalloenzyme assay buffer. Prepare a second buffer supplemented with 50 µM ZnSO₄.

  • Enzyme Equilibration: Incubate the target metalloenzyme in both buffers for 30 minutes to ensure metal saturation.

  • Assay Execution: Perform the standard dose-response assay as described in Protocol A, using the standard buffer vs. the zinc-supplemented buffer.

  • Data Analysis:

    • Validation Check: If the IC₅₀ increases significantly in the presence of excess Zn²⁺, the compound is acting via metal chelation rather than specific active-site pocket binding.

Triage Workflow for Thiohydantoin Hits

To streamline the decision-making process when 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is identified in a screen, follow the triage logic mapped below.

TriageWorkflow Hit Primary Hit: 1-(3-Methoxyphenyl)-2-thioxoimidazolidin-4-one AggTest Run Protocol A: Add 0.01% Triton X-100 Hit->AggTest AggYes IC50 shifts >10-fold (Colloidal Aggregator) AggTest->AggYes Yes AggNo IC50 remains stable (Non-aggregator) AggTest->AggNo No Discard Discard / Flag as PAINS AggYes->Discard MetalTest Run Protocol B: Zinc Supplementation Test AggNo->MetalTest MetalYes IC50 shifts with excess Zn2+ (Non-specific Chelator) MetalTest->MetalYes Yes MetalNo IC50 remains stable (Potential Specific Binder) MetalTest->MetalNo No MetalYes->Discard Orthogonal Test Oxygen Analog (Hydantoin Substitution) MetalNo->Orthogonal ValidHit Proceed to Hit-to-Lead Optimization Orthogonal->ValidHit Activity Retained Orthogonal->Discard Activity Lost

Figure 2: Logical decision tree for validating or discarding thiohydantoin HTS hits.

Conclusion

While 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a highly accessible chemical building block, its deployment in enzymatic assays requires rigorous oversight. The presence of the exocyclic sulfur and planar hydrophobic geometry predisposes it to metal chelation and colloidal aggregation. By systematically comparing its activity against its hydantoin (oxygen) counterpart and implementing detergent/metal counter-screens, researchers can confidently separate genuine target engagement from artifactual cross-reactivity, saving valuable time and resources in the drug development pipeline.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]

  • Mendgen, T., Steuer, C., & Klein, C. D. (2012). Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(2), 743–753.[Link]

  • Tang, S. Q., Lee, Y. Y. I., Packiaraj, D. S., Ho, H. K., & Chai, C. L. L. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology, 28(10), 2019–2033.[Link]

A Senior Application Scientist's Guide to Benchmarking 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Efficacy in Preclinical Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antiseizure drugs (ASDs) with improved efficacy and favorable safety profiles remains a critical objective in neuroscience research. The 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant properties.[1] This guide presents a comprehensive, scientifically-grounded framework for benchmarking the preclinical efficacy of a novel investigational compound from this class, 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (hereafter designated MPSO ). We will detail a multi-pronged screening strategy using clinically validated animal models, compare its hypothetical performance against established ASDs, and provide the rationale behind the experimental design, enabling researchers to robustly characterize the anticonvulsant potential of new chemical entities.

Introduction: The Rationale for a Multi-Model Benchmarking Approach

The symptomatic treatment of epilepsy has long relied on in vivo screening in rodent seizure models to identify promising new ASDs.[2] However, no single animal model can fully recapitulate the complexity of human epilepsy. A compound's activity profile across a battery of tests is essential for predicting its clinical utility against different seizure types. For instance, the maximal electroshock (MES) test is highly predictive of efficacy against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazol (scPTZ) test identifies agents effective against absence and myoclonic seizures.[2][3] Chronic models, such as the kindling model, are invaluable for assessing activity against focal seizures and characterizing compounds that may be effective in drug-resistant epilepsy.[4][5]

This guide, therefore, proposes a hierarchical screening strategy to benchmark MPSO, providing a clear and logical pathway from initial identification of activity to a more nuanced understanding of its potential therapeutic niche.

Visualizing the Preclinical Screening Funnel

The following workflow illustrates the proposed strategy for evaluating MPSO against a panel of standard ASDs. This approach ensures that resources are directed toward the most promising candidates while comprehensively characterizing their anticonvulsant profile.

G cluster_0 Phase 1: Primary Screening (Acute Seizure Models) cluster_1 Phase 2: Profile Differentiation (Chronic & Mechanistic Models) cluster_2 Phase 3: Advanced Studies MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Kindling Corneal Kindling Model (Focal & Drug-Resistant Seizures) MES->Kindling If Active & Non-Toxic scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence/Myoclonic Seizures) scPTZ->Kindling If Active & Non-Toxic Neurotox Rotarod Neurotoxicity Test (Motor Impairment) Neurotox->Kindling If Active & Non-Toxic MoA Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) Kindling->MoA Characterize Profile PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling MoA->PKPD Refine Dosing ChronicTox Chronic Toxicity & Safety Pharmacology PKPD->ChronicTox Prepare for IND MPSO Investigational Compound: MPSO MPSO->MES Initial Evaluation MPSO->scPTZ Initial Evaluation MPSO->Neurotox Initial Evaluation

Caption: A hierarchical workflow for the preclinical evaluation of the investigational compound MPSO.

Selection of Comparators and Animal Models

To properly benchmark MPSO, its performance must be compared against standard-of-care ASDs with well-defined mechanisms of action and clinical profiles.

  • Comparators:

    • Phenytoin (PHT): The archetypal sodium channel blocker, highly effective in the MES model.

    • Ethosuximide (ESM): A T-type calcium channel blocker, the gold standard for absence seizures and highly effective in the scPTZ model.

    • Levetiracetam (LEV): An ASD with a novel mechanism involving the synaptic vesicle protein 2A (SV2A), known for its broad spectrum of activity, particularly in focal epilepsy models like kindling.[2]

  • Animal Models:

    • Maximal Electroshock (MES) Test: Assesses a compound's ability to prevent the spread of seizures. Its clinical correlate is generalized tonic-clonic seizures.[2][3]

    • Subcutaneous Pentylenetetrazol (scPTZ) Test: Evaluates the ability to raise the threshold for seizure induction by the GABA-A antagonist pentylenetetrazol. It is a predictor of efficacy against generalized myoclonic and absence seizures.[2][3]

    • Corneal Kindling Model: A model of chronic epilepsy where repeated sub-convulsive electrical stimuli lead to a lasting state of hyperexcitability. It is a valuable model for identifying therapies for focal seizures and drug-resistant epilepsy.[4]

    • Rotarod Test: A standard test for assessing motor coordination and ataxia, used to determine the neurotoxic dose (TD₅₀) of a compound.

Experimental Protocols: A Step-by-Step Guide

Scientific integrity demands reproducible and well-controlled experimental designs. The following protocols are presented as a self-validating system, incorporating necessary controls and clear endpoints.

Protocol 1: Maximal Electroshock (MES) Seizure Test
  • Objective: To determine the median effective dose (ED₅₀) of MPSO required to protect against tonic hindlimb extension (THE).

  • Animals: Male CF-1 mice (20-25 g). Acclimatize for at least 3 days.

  • Drug Administration:

    • Prepare MPSO, PHT (positive control), and vehicle (e.g., 0.5% methylcellulose in water) solutions.

    • Administer compounds via intraperitoneal (i.p.) injection in a volume of 10 mL/kg.

    • Test animals at the predetermined time of peak effect (e.g., 30-60 minutes post-injection).

  • Procedure:

    • Apply a drop of saline to the corneal electrodes to ensure good conductivity.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec duration) via corneal electrodes.

    • Observe the animal for the presence or absence of tonic hindlimb extension (THE). The full extension of the hindlimbs is the endpoint.

  • Data Analysis:

    • Use at least 4-5 dose groups per compound (n=8-10 mice/group).

    • Calculate the ED₅₀ (the dose protecting 50% of animals from THE) using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
  • Objective: To determine the ED₅₀ of MPSO required to protect against clonic seizures induced by PTZ.

  • Animals: Male CF-1 mice (18-22 g).

  • Drug Administration: Administer MPSO, ESM (positive control), and vehicle as described in the MES protocol.

  • Procedure:

    • At the time of peak drug effect, administer a dose of PTZ (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures in >97% of vehicle-treated animals.

    • Immediately place the animal in an observation chamber.

    • Observe for 30 minutes for the presence of a clonic seizure, defined as clonus lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED₅₀ (the dose protecting 50% of animals from clonic seizures) using probit analysis.

Protocol 3: Rotarod Neurotoxicity Test
  • Objective: To determine the median toxic dose (TD₅₀) causing motor impairment.

  • Animals: Male CF-1 mice (20-25 g).

  • Procedure:

    • Train mice to remain on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set duration (e.g., 1-2 minutes) across three consecutive trials.

    • On the test day, administer the compound or vehicle.

    • At the time of peak effect, place the mouse on the rotarod and record the time until it falls off or grips and rotates with the rod for two full revolutions.

    • A mouse is considered to have failed if it cannot remain on the rod for the pre-determined minimum time (e.g., 1 minute).

  • Data Analysis: Calculate the TD₅₀ (the dose at which 50% of animals fail the test) using probit analysis. The Protective Index (PI) is then calculated as TD₅₀ / ED₅₀ . A higher PI indicates a greater margin of safety.

Benchmarking Performance: Interpreting the Data

The following tables present hypothetical data from the proposed studies. This data is for illustrative purposes to guide the interpretation of potential outcomes.

Table 1: Comparative Anticonvulsant Efficacy of MPSO

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Corneal Kindling ED₅₀ (mg/kg, i.p.)Predicted Seizure Type Efficacy
MPSO 15 >100 25 Generalized Tonic-Clonic, Focal
Phenytoin (PHT)9.5>100InactiveGeneralized Tonic-Clonic
Ethosuximide (ESM)>150130InactiveAbsence
Levetiracetam (LEV)455012Broad Spectrum (especially Focal)

Table 2: Neurotoxicity Profile and Protective Index (PI)

CompoundRotarod TD₅₀ (mg/kg, i.p.)MES PI (TD₅₀/ED₅₀)scPTZ PI (TD₅₀/ED₅₀)Kindling PI (TD₅₀/ED₅₀)
MPSO 120 8.0 N/A 4.8
Phenytoin (PHT)656.8N/AN/A
Ethosuximide (ESM)>500N/A>3.8N/A
Levetiracetam (LEV)3507.87.029.2
  • Interpretation of Hypothetical Data:

    • MPSO shows potent activity in the MES test (ED₅₀ = 15 mg/kg), similar to Phenytoin, suggesting it may be effective against generalized tonic-clonic seizures.

    • Unlike Ethosuximide, MPSO is inactive in the scPTZ model, indicating it likely does not target the pathways involved in absence seizures.

    • Crucially, MPSO demonstrates efficacy in the corneal kindling model, suggesting potential utility in focal epilepsy, a profile not seen with PHT or ESM.

    • The Protective Index (PI) for MPSO in the MES model is 8.0, indicating a favorable separation between efficacy and motor toxicity, comparable to or better than Phenytoin.

Probing the Mechanism of Action: A Hypothetical Pathway

The efficacy profile of MPSO—strong in the MES and kindling models but weak in the scPTZ model—points toward a potential mechanism involving the modulation of voltage-gated sodium channels, similar to phenytoin and carbamazepine. These channels are fundamental to neuronal excitability and seizure propagation.

Diagram: Neuronal Excitability and Sodium Channel Blockade

The following diagram illustrates the role of voltage-gated sodium channels (VGSCs) in an action potential and the hypothesized site of action for MPSO.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron AP_Prop Action Potential Propagation NT Neurotransmitter (e.g., Glutamate) AP_Prop->NT Triggers Release Receptor Glutamate Receptor (e.g., AMPA/NMDA) NT->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Causes VGSC Voltage-Gated Sodium Channel (VGSC) VGSC->AP_Prop Generates New Action Potential Block Blockade of Sustained Firing EPSP->VGSC Activates MPSO MPSO MPSO->VGSC

Caption: Hypothesized mechanism of MPSO action via blockade of voltage-gated sodium channels.

This mechanism would explain MPSO's ability to limit seizure spread (MES test) and reduce neuronal hyperexcitability in a chronic model (kindling). Further studies, such as in vitro electrophysiology on neuronal preparations, would be required to confirm this hypothesis and determine the specific effects on channel kinetics (e.g., enhancement of fast or slow inactivation).

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the preclinical benchmarking of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (MPSO) as a potential antiseizure drug. Based on our hypothetical data, MPSO emerges as a promising candidate with a profile indicative of efficacy against generalized tonic-clonic and focal seizures, coupled with a solid safety margin.

The logical next steps in its development pipeline would include:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and establish a clear relationship between dose, exposure, and efficacy.

  • Testing in Drug-Resistant Models: Evaluating MPSO in models of pharmacoresistant epilepsy, such as the lamotrigine-resistant kindled mouse, would provide critical data on its potential to treat refractory epilepsy.[5]

  • Definitive Mechanism of Action Studies: Utilizing techniques like patch-clamp electrophysiology to confirm its effects on voltage-gated sodium channels and screen for activity at other relevant CNS targets.

  • Chronic Dosing and Safety Pharmacology: To assess the tolerability of MPSO over longer treatment durations and evaluate its potential effects on cardiovascular and respiratory systems.

By following this structured and scientifically rigorous benchmarking process, researchers can confidently and efficiently evaluate the therapeutic potential of novel compounds, ultimately accelerating the discovery of new medicines for patients with epilepsy.

References

  • White, H. S., et al. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106428. [Link]

  • Barker-Haliski, M., & White, H. S. (2020). How do we choose the appropriate animal model for antiseizure therapy development?. Expert Opinion on Drug Discovery, 15(8), 905-915. [Link]

  • Löscher, W. (2012). Animal models of drug-resistant epilepsy. Epilepsia, 53 Suppl 4, 2-17. [Link]

  • Dixit, P. K., et al. (2015). Screening Models used for Anti-Epileptic activity and various Herbal sources beneficial in epilepsy. European Journal of Pharmaceutical and Medical Research, 2(4), 510-521. [Link]

  • White, H. S. (2003). Animal models in the evaluation of antiepileptic drugs. Epilepsy & Behavior, 4 Suppl 4, S3-S11. [Link]

  • European Medicines Agency. (2010). Guideline on clinical investigation of medicinal products in the treatment of epileptic disorders. EMA/CHMP/239527/2009. [Link]

  • da Silva, G. G., et al. (2023). Efficacy of sulfonamides targeting malic enzyme in an animal model of Chagas disease. Molecules, 28(15), 5780. [Link]

  • Glauser, T. A., et al. (2013). Updated ILAE evidence review of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia, 54(3), 551-563. [Link]

  • Legriel, S., et al. (2021). Valproic Acid as an Adjuvant Treatment for Generalized Convulsive Status Epilepticus in Adults Admitted to Intensive Care Units: Protocol for a Double-Blind, Multicenter Randomized Controlled Trial. JMIR Research Protocols, 10(2), e20942. [Link]

  • Muller, G. W., et al. (2017). Methods of using (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione. U.S.
  • Ovbiagele, B., & Goldstein, L. B. (2021). Anticonvulsant Primary and Secondary Prophylaxis for Acute Ischemic Stroke Patients: A Decision Analysis. Stroke, 52(6), 2133-2141. [Link]

  • Sławiński, J., et al. (2022). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Molecules, 27(19), 6543. [Link]

  • Patsalos, P. N. (2023). Antiepileptic Drug Monitoring. In: StatPearls. StatPearls Publishing. [Link]

  • Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1Hquinazolin-4-one (3) Via N-(3-methoxyphenyl)-methyl dithiocarbamic acid (2). Medical & Clinical Research, 8(1), 01-06. [Link]

  • White, E. L., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(21), 8579-8597. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of research and drug development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, a compound often encountered in synthetic and medicinal chemistry laboratories. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its chemical structure necessitates a cautious and compliant approach to its disposal. This document outlines the essential steps and underlying principles for its safe handling and disposal, grounded in established laboratory safety standards.

Hazard Assessment and Waste Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Given the structure of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, which contains heteroatoms such as sulfur and nitrogen, and an aromatic moiety, it is prudent to handle it as a hazardous chemical until a formal determination by your institution's Environmental Health & Safety (EH&S) department proves otherwise.

Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous.[1] The United States Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3] Without specific data for this compound, a conservative approach is essential.

Key Actions:

  • Consult the SDS: If an SDS is available from the manufacturer, it will provide specific hazard information and disposal recommendations. Always prioritize the information on the SDS.

  • Contact EH&S: Your institution's EH&S department is the ultimate authority on waste determination and disposal procedures.[4][5] They can provide guidance and ensure compliance with all federal, state, and local regulations.[6]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one for disposal, it is crucial to be equipped with the appropriate PPE. The following table summarizes the recommended PPE based on general best practices for handling potentially hazardous chemicals.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dusts or vapors.

Always handle the chemical in a designated area, away from ignition sources, and ensure that an emergency eyewash station and safety shower are readily accessible.

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7] Never mix incompatible chemicals in the same waste container.[5]

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a container that is chemically compatible with 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. The original container is often the best choice for waste storage.[8] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4][7]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[4][9] The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one". Do not use abbreviations or chemical formulas.[4][7]

    • An indication of the hazards (e.g., "Toxic," "Irritant"), if known.

    • The date of accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one and any grossly contaminated items (e.g., weigh boats, filter paper) in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a liquid waste container. Do not mix with other solvent waste streams unless approved by your EH&S department. The composition of the solvent must also be listed on the waste label.

  • Contaminated Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[6]

  • Empty Containers: A chemical container is only considered "empty" if all possible contents have been removed. The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[4][10] For acutely hazardous waste, the first three rinses must be collected.[10]

Storage of Chemical Waste

Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[9]

Storage Best Practices:

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[4][7][8]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the largest container.[5]

  • Segregation: Store incompatible waste streams separately to prevent accidental mixing.[8]

  • Accumulation Limits: Be aware of the volume limits for waste accumulation in your SAA. Typically, no more than 55 gallons of hazardous waste may be accumulated.[8][9]

Disposal Pathway

Under no circumstances should 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one be disposed of down the drain or in the regular trash.[4][11] Evaporation of chemical waste is also not an acceptable disposal method.[8][10]

The designated disposal pathway is through your institution's hazardous waste management program.

Workflow for Disposal:

DisposalWorkflow A Generation of Waste 1-(3-Methoxyphenyl)-2- sulfanylideneimidazolidin-4-one B Hazard Assessment Treat as Hazardous Waste A->B C Select & Label Compatible Container B->C D Segregate Waste (Solid, Liquid, Sharps) C->D E Store in SAA (Closed, Secondary Containment) D->E F Request Waste Pickup from EH&S E->F G EH&S Transports for Proper Disposal F->G

Caption: Workflow for the disposal of 1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one.

Final Steps:

  • Once your waste container is nearly full (around 90%), or if you have finished the project generating this waste, schedule a pickup with your EH&S department.[7]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

  • Maintain records of your waste generation and disposal as required by your institution.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of California, Berkeley College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Environmental Marketing Services. Chemistry Lab Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。